Technical Documentation Center

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
  • CAS: 1187172-14-0

Core Science & Biosynthesis

Foundational

Pharmacological properties of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

An In-Depth Technical Guide to the Pharmacological Properties of Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride Executive Summary Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Properties of Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride

Executive Summary

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) is a highly versatile chemical intermediate and pharmacophore building block. While not deployed as a standalone active pharmaceutical ingredient (API), its structural architecture—comprising a basic piperidine ring, a flexible methylene bridge, and a lipophilic methyl benzoate moiety—makes it a "privileged scaffold" in modern drug discovery [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, its utility in synthesizing neuroactive and target-specific therapeutics, and the self-validating experimental workflows required to evaluate its pharmacological derivatives.

Structural Rationale and Physicochemical Profiling

The pharmacological potential of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is dictated by its distinct structural modules, each offering specific advantages in medicinal chemistry:

  • The Piperidine Core: The six-membered saturated nitrogen heterocycle is ubiquitous in FDA-approved drugs. With a conjugate acid pKa typically around 11.2, piperidine exists predominantly in its protonated form at physiological pH (7.4) [2]. This basicity is critical for forming salt bridges with acidic residues (e.g., aspartate) within the binding pockets of G-protein coupled receptors (GPCRs) [3]. Furthermore, the piperidine ring provides a rigid, slightly lipophilic framework that restricts conformational flexibility, thereby reducing entropic penalties upon target binding [2].

  • The Methyl Benzoate Moiety: The ester functional group serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) [4]. Second, it acts as a classic prodrug moiety. In systemic circulation, esterases hydrolyze the methyl ester to yield a pharmacologically active, highly polar carboxylic acid, allowing for controlled release and targeted tissue distribution [4].

Quantitative Physicochemical Data

The following table summarizes the quantitative structural and predictive pharmacokinetic data for the compound, essential for establishing baseline parameters for derivative synthesis [1][5].

PropertyValue / DescriptorPharmacological Implication
Molecular Formula C14H19NO2 • HClBaseline mass for stoichiometric calculations.
Monoisotopic Mass 233.14 Da (Free Base)Low molecular weight allows for extensive derivatization while adhering to Lipinski's Rule of 5.
Predicted pKa (Amine) ~10.5 – 11.2Ensures protonation at physiological pH, critical for receptor target engagement.
Predicted LogP 1.5 – 2.5Optimal lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (as HCl salt)Favorable for aqueous solubility and specific target interactions.
Hydrogen Bond Acceptors 3Enhances interaction with kinase hinge regions or GPCR allosteric sites.

Pharmacophore Mapping and Derivatization Pathways

The true pharmacological value of this compound lies in its derivatization potential. The secondary amine of the piperidine ring is primed for N-alkylation or N-acylation, while the methyl ester can be hydrolyzed to an acid or converted into an amide. These modifications allow researchers to tune the molecule for specific therapeutic targets, such as 5-HT2A receptors or monoamine transporters[3].

Pharmacophore A Methyl 2-(piperidin-4-ylmethyl)benzoate (Core Scaffold) B N-Functionalization (Alkyl/Acyl) A->B Modulates pKa & Lipophilicity C Ester Hydrolysis (Carboxylic Acid) A->C Prodrug Activation D Amidation (Target Specificity) A->D Library Generation E E B->E GPCR Ligands F F C->F Active Pharmacophore G G D->G Kinase Inhibitors

Diagram illustrating the derivatization pathways of the core scaffold for drug discovery.

Experimental Protocols for Pharmacological Evaluation

To ensure scientific integrity, the evaluation of Methyl 2-(piperidin-4-ylmethyl)benzoate derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each step, ensuring robust, reproducible data.

Protocol 1: In Vitro Microsomal Stability and Esterase Hydrolysis Assay

Objective: To determine the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the methyl ester moiety, simulating hepatic first-pass metabolism [4]. Self-Validation Mechanism: The inclusion of a no-NADPH negative control ensures that any observed degradation is strictly enzyme-mediated, while a Verapamil positive control validates the metabolic activity of the microsome batch.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Causality: 1 µM ensures the compound concentration is well below the Michaelis constant ( Km​ ), maintaining first-order kinetics.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile precipitates the microsomal proteins and halts all enzymatic esterase/CYP450 activity instantly.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent methyl ester mass (m/z 234.1 [M+H]+) and the appearance of the hydrolyzed carboxylic acid metabolite.

Protocol 2: GPCR Radioligand Binding Assay (Target Engagement)

Objective: To quantify the binding affinity ( Ki​ ) of synthesized piperidine derivatives at specific GPCRs (e.g., 5-HT2A) [3]. Self-Validation Mechanism: The assay utilizes a high concentration of an unlabeled competitor to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding, validating that the signal is derived exclusively from the target receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M), 50 µL of radioligand (e.g., [3H]-Ketanserin at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (10-20 µg protein/well).

  • NSB Determination: In parallel control wells, replace the test compound with 10 µM of unlabeled Ketanserin to saturate all specific receptor sites.

  • Incubation and Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Scaffold Derivatization (N-alkylation / Esterification) S2 2. ADME Profiling (Microsomal Stability & Hydrolysis) S1->S2 S3 3. In Vitro Safety (HepG2 Cytotoxicity Assay) S2->S3 S4 4. Target Engagement (GPCR Radioligand Binding) S3->S4 S5 5. Lead Selection & Optimization S4->S5 S5->S1 SAR Feedback Loop

Step-by-step pharmacological screening workflow for evaluating piperidine-based derivatives.

Toxicity and Laboratory Safety Considerations

Because Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a reactive intermediate, it exhibits specific localized toxicities that must be managed during the synthesis and screening phases. According to standardized chemical safety databases, the compound triggers several GHS hazard classifications [5].

Hazard ClassGHS CodeDescriptionMitigation Strategy in Laboratory
Skin Irritation (Cat 2) H315Causes skin irritation.Handle exclusively with nitrile gloves and lab coats.
Eye Irritation (Cat 2A) H319Causes serious eye irritation.Mandate the use of splash-proof safety goggles.
STOT SE 3 H336May cause drowsiness or dizziness.Perform all powder weighing and transfers inside a certified fume hood to prevent inhalation of the hydrochloride salt dust.

By understanding the structural advantages of the piperidine and benzoate moieties, and by employing rigorous, self-validating pharmacological assays, researchers can effectively leverage Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride as a foundational scaffold for the next generation of targeted therapeutics.

References

  • PubChemLite. "1187172-14-0 (C14H19NO2) - Structural Information and Predicted CCS." Université du Luxembourg.
  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem.
  • MDPI. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules.
  • Zhou, G. "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, SCIRP.
  • NextSDS. "methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride — Chemical Substance Information." NextSDS Database.
Exploratory

An In-Depth Technical Guide to the In Vitro Biological Characterization of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Executive Summary The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a synthetic compound featuring this key structural motif. While extensive public data on this specific molecule is limited, its structure—combining a piperidine ring with a methyl benzoate moiety—suggests a potential interaction with G-protein coupled receptors (GPCRs), which are the targets for approximately 30% of all FDA-approved therapeutics.[2][3]

This technical guide presents a comprehensive, field-proven framework for the systematic in vitro characterization of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (herein referred to as the "Compound"). We will operate under the working hypothesis that the Compound acts as an antagonist at a central nervous system (CNS) GPCR, such as the Dopamine D2 receptor. This document provides not just a series of protocols, but the strategic rationale behind a multi-stage evaluation process, from initial target binding verification to functional activity, selectivity, and safety profiling. The methodologies described herein represent a gold-standard approach for academic and industrial researchers aiming to elucidate the pharmacological profile of novel chemical entities.

Part 1: Foundational Screening: Target Affinity and Mechanism

The first principle in characterizing a novel compound is to confirm its physical interaction with the hypothesized molecular target. A radioligand binding assay is a robust, highly sensitive, and standard method for measuring the affinity of a ligand for a receptor.[4][5] This initial step is critical for validating our working hypothesis before committing resources to more complex functional and cellular assays.

Overall Investigative Workflow

The logical flow of investigation is designed to build a comprehensive pharmacological profile, starting with the most fundamental question—does the compound bind to the target?—and progressively adding layers of functional and safety-related complexity.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety & Selectivity A Radioligand Binding Assay (Determine Affinity, Ki) B Functional cAMP Assay (Determine Potency, IC50 & Mode) A->B If Ki < 1µM C Selectivity Panel (Screen vs. Related Receptors) B->C If IC50 < 1µM D hERG Safety Assay (Assess Cardiotoxicity Risk) C->D E Cytotoxicity Assay (MTT) (Determine Therapeutic Window) D->E

Caption: Investigative workflow for in vitro characterization.

Protocol: Competitive Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of the Compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[4]

Principle of Causality: This assay operates on the principle of competitive binding. The Compound (the "competitor") and a radiolabeled ligand with known high affinity for the target will compete for the same binding site. A high affinity of the Compound will result in the displacement of the radioligand at low concentrations. The amount of radioactivity bound to the receptor is thus inversely proportional to the Compound's binding affinity.

Self-Validating System: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known, unlabeled ligand) to ensure that the measured displacement is specific to the target receptor.

Methodology:

  • Membrane Preparation:

    • Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing a high density of the human Dopamine D2 receptor.

    • Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[6]

    • Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.[6]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration at or below its Kd).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a known non-radioactive competitor (e.g., Haloperidol at 10 µM), and 50 µL of radioligand.

    • Competitor Wells: Add 150 µL of membrane preparation, 50 µL of the Compound at various concentrations (e.g., 10-point, 3-fold serial dilutions), and 50 µL of radioligand.

  • Incubation & Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach equilibrium.[6]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C pre-soaked in 0.3% PEI), trapping the membranes with bound radioligand.[6][7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Detection & Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[6]

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the Compound to generate a competition curve and determine the IC50 value (the concentration of Compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation:

ParameterValueDescription
IC50 (nM) CalculatedConcentration of Compound yielding 50% inhibition of radioligand binding.
Hill Slope CalculatedSlope of the competition curve, indicating the nature of the binding interaction.
Ki (nM) CalculatedInhibition constant, representing the affinity of the Compound for the receptor.

Part 2: Functional Characterization: Cellular Response Modulation

After confirming binding affinity, the next crucial step is to determine the functional consequence of that binding. Does the Compound act as an agonist (activating the receptor), an antagonist (blocking the action of an agonist), or an inverse agonist (reducing basal receptor activity)? For a Gi-coupled receptor like the Dopamine D2 receptor, a cAMP (cyclic adenosine monophosphate) assay is the industry-standard method to measure functional activity.[8]

GPCR Signaling Pathway: Gi-Coupled Receptors

The binding of an agonist to a Gi-coupled receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

G cluster_cell Cell Membrane Receptor D2 Receptor (Gi-coupled) G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Dopamine (Agonist) Agonist->Receptor Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Signaling

Caption: Antagonist action on a Gi-coupled GPCR signaling pathway.

Protocol: HTRF-Based cAMP Functional Assay

This protocol determines the Compound's functional potency (IC50) as an antagonist.

Principle of Causality: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[9] Intracellular cAMP produced by the cells will compete with a labeled cAMP analog (d2) for binding to an anti-cAMP antibody labeled with a fluorescent donor (Eu3+ cryptate). When the donor and acceptor are in close proximity, a FRET signal is generated. An agonist for a Gi-coupled receptor will inhibit adenylyl cyclase, leading to low intracellular cAMP. This allows maximal binding of the labeled analog to the antibody, producing a high FRET signal. An effective antagonist will block the agonist's action, causing adenylyl cyclase activity to rise (often stimulated by forskolin to create a measurable window), increasing intracellular cAMP, which then displaces the labeled analog, resulting in a low FRET signal.[8][9]

Methodology:

  • Cell Plating:

    • Seed cells stably expressing the Dopamine D2 receptor into 384-well assay plates at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound & Agonist Addition (Antagonist Mode):

    • Prepare serial dilutions of the Compound in assay buffer.

    • Add the Compound to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow receptor binding.

    • Add a known agonist (e.g., Dopamine) at a concentration that elicits ~80% of its maximal response (EC80). For Gi-coupled receptors, simultaneously add forskolin to stimulate adenylyl cyclase, creating a signal window for inhibition.[8]

    • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

  • Lysis and Detection:

    • Lyse the cells and detect intracellular cAMP levels by adding the HTRF reagents (anti-cAMP antibody-cryptate and cAMP-d2) according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio and normalize the data (e.g., to the response of the agonist alone).

    • Plot the normalized response against the log concentration of the Compound.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of the antagonist.

Data Presentation:

ParameterValueDescription
Assay Type Antagonist ModeMeasures the ability of the Compound to block agonist-induced signaling.
IC50 (nM) CalculatedConcentration of the Compound that inhibits 50% of the agonist response.
Max Inhibition (%) CalculatedThe maximum degree to which the Compound can inhibit the agonist response.

Part 3: Safety and Selectivity Profiling

A potent and effective compound is only viable as a therapeutic candidate if it is safe and selective. Early in vitro safety pharmacology profiling is essential to identify potential liabilities, such as off-target activities that could lead to adverse effects.[10][11]

hERG Channel Assay for Cardiotoxicity Risk

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[12][13] Therefore, assessing a compound's activity at the hERG channel is a mandatory regulatory step and a critical early safety screen.

Protocol: Automated Patch Clamp Electrophysiology

Principle of Causality: This assay directly measures the flow of ions (current) through hERG channels expressed in a cell line. Automated patch-clamp systems (e.g., QPatch or SyncroPatch) establish a high-resistance seal ("giga-seal") on individual cells, allowing for precise control of the membrane voltage and measurement of the resulting ion currents.[14] The Compound is applied, and any change in the hERG current is quantified. A reduction in current indicates channel blockade.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Automated Patch Clamp: Cells are captured on a multi-well plate, and the automated system performs whole-cell patch-clamp recordings.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[14]

  • Compound Application: After establishing a stable baseline current, vehicle control is applied, followed by cumulatively increasing concentrations of the Compound.

  • Data Analysis: The hERG tail current is measured at each concentration. The percentage of inhibition relative to the vehicle control is calculated, and an IC50 value is determined by fitting the concentration-response data. A known hERG inhibitor like E-4031 is used as a positive control.[14]

Cellular Cytotoxicity Assay

It is essential to distinguish between specific pharmacological effects and general cellular toxicity. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol: MTT Cytotoxicity Assay

Principle of Causality: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. This allows for the quantification of cell death induced by the Compound.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., the same line used for functional assays or a cancer cell line if evaluating anti-proliferative effects) in a 96-well plate and incubate overnight.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the Compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[15][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (cytotoxic concentration 50%) value.

Data Presentation Summary:

AssayParameterValueInterpretation
hERG Patch Clamp IC50 (µM)CalculatedRisk of cardiotoxicity. A value >10-30 µM is often considered low risk.
MTT Cytotoxicity CC50 (µM)CalculatedGeneral cellular toxicity.
Therapeutic Index CC50 / IC50CalculatedA preliminary measure of the Compound's safety margin. A higher index is desirable.

References

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Sensors. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (2021). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2018). PLoS ONE. Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Structural Biology. Retrieved from [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. Retrieved from [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2024). Molecules. Retrieved from [Link]

  • In Vitro Safety Pharmacology Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG?. (2009). Expert Opinion on Drug Safety. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (2012). BMB Reports. Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Full article: In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. (2009). Expert Opinion on Drug Safety. Retrieved from [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (2021). International Journal of Innovative Research in Technology. Retrieved from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Journal of Medicinal Plants Research. Retrieved from [Link]

  • 70-317 HitHunter CAMP Assay For Small Molecules. (n.d.). Scribd. Retrieved from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). SLAS Discovery. Retrieved from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010). Retrieved from [Link]

  • Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray. (n.d.). Retrieved from [Link]

  • methyl 2-(piperidin-4-yl)benzoate hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride in Ligand Design: A Technical Guide to Receptor Binding Affinity

Executive Summary: The Role of the Privileged Scaffold In modern medicinal chemistry, achieving high-affinity, subtype-selective receptor binding requires the strategic assembly of pharmacophores. Methyl 2-(piperidin-4-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of the Privileged Scaffold

In modern medicinal chemistry, achieving high-affinity, subtype-selective receptor binding requires the strategic assembly of pharmacophores. Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) is not an end-stage therapeutic; rather, it is a highly versatile, privileged synthetic intermediate[1]. It provides a critical structural foundation for designing potent ligands targeting G protein-coupled receptors (GPCRs), particularly the Adenosine A2A receptor and Cannabinoid CB2 receptor[2][3].

This technical guide dissects the mechanistic causality behind why this specific scaffold drives high receptor binding affinity ( Ki​ ) and provides the self-validating experimental protocols required to quantify these interactions in drug discovery workflows.

Structural Rationale & Pharmacophore Mechanics

The utility of the methyl 2-(piperidin-4-ylmethyl)benzoate scaffold lies in its dual-domain architecture, which perfectly complements the orthosteric binding pockets of many aminergic and lipid-binding GPCRs.

  • The Piperidine Ring (Electrostatic Anchor): The basic nitrogen of the piperidine ring is protonated at physiological pH. This allows it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic receptors), anchoring the ligand deep within the transmembrane bundle[1].

  • The Benzoate Moiety (Hydrophobic/Aromatic Vector): The aromatic ring engages in π−π stacking with phenylalanine or tryptophan residues in the receptor's extracellular loops. Furthermore, the methyl ester serves as a synthetic handle, allowing chemists to easily convert it into amides or heterocycles to fine-tune receptor subtype selectivity[1][2].

Pharmacophore Scaffold Piperidin-4-ylmethyl Benzoate Scaffold Piperidine Piperidine Ring (Protonated Nitrogen) Scaffold->Piperidine Benzoate Benzoate Moiety (Aromatic Ester) Scaffold->Benzoate Aspartate GPCR Aspartate (e.g., D3.32) Piperidine->Aspartate Salt Bridge / H-Bond Hydrophobic Receptor Hydrophobic Pocket Benzoate->Hydrophobic π-π Stacking / Van der Waals

Caption: Pharmacophore binding logic of the piperidine-benzoate scaffold within a GPCR pocket.

Experimental Methodologies for Evaluating Binding Affinity

To accurately determine the binding affinity ( Ki​ ) of novel derivatives synthesized from this scaffold, we employ a Competitive Radioligand Binding Assay . The following protocol is designed as a self-validating system, ensuring that signal-to-noise ratios are maximized and false positives are eliminated.

Protocol A: Competitive Radioligand Binding Assay (Filtration Method)

Causality & Assay Design: We utilize rapid filtration over GF/C glass fiber filters to separate bound from free radioligand. Because piperidine derivatives are positively charged and highly lipophilic, they tend to bind non-specifically to the glass fibers. To counteract this, filters are pre-treated with 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and ensuring the scintillation counts reflect true receptor-ligand interactions.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., human A2A or CB2). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 μ g of membrane protein.

    • A constant concentration of radioligand (e.g., 1 nM [3H] ZM241385 for A2A[2], or 0.5 nM [3H] CP55,940 for CB2[3]).

    • Increasing concentrations of the test derivative ( 10−11 to 10−5 M).

  • Internal Validation (NSB Control): Designate 3 wells to receive 10 μ M of an unlabeled reference ligand (e.g., NECA for A2A or WIN55212-2 for CB2). The radioactive counts in these wells define the Non-Specific Binding (NSB) baseline.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/C filters using a cell harvester. Wash three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (PEI) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Non-linear Regression Count->Analyze

Caption: Step-by-step workflow for the Competitive Radioligand Binding Assay.

Quantitative Structure-Activity Relationship (SAR) Data

When the methyl 2-(piperidin-4-ylmethyl)benzoate scaffold is functionalized, the resulting derivatives exhibit profound shifts in binding affinity. The table below summarizes representative data for mature ligands derived from piperidine-aryl scaffolds targeting A2A and CB2 receptors[2][3].

Table 1: Representative Receptor Binding Affinities of Piperidine-Aryl Derivatives

Target ReceptorLigand Class (Derivative)Radioligand UsedBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ / EC50​ , nM)
Adenosine A2A Piperidine-thiazolo[5,4-d]pyrimidine [3H] ZM2413858.627.42 (Inverse Agonist)
Cannabinoid CB2 Piperidine-linked carbazole [3H] CP55,9401.2 - 15.04.5 (Agonist)
Cannabinoid CB1 Piperidine-linked carbazole [3H] CP55,940> 500N/A (Low Affinity)

Data Interpretation: The inclusion of the piperidine moiety is critical for achieving sub-10 nM affinity at the A2A receptor. Furthermore, by modifying the benzoate ester into a bulky lipophilic group (e.g., a carbazole derivative), researchers can achieve >100-fold selectivity for the CB2 receptor over the psychoactive CB1 receptor[2][3].

Signal Transduction & Functional Efficacy Profiling

Binding affinity ( Ki​ ) only tells half the story; we must determine if the ligand acts as an agonist, antagonist, or inverse agonist. Both the A2A and CB2 receptors are coupled to adenylyl cyclase, making the cAMP Accumulation Assay the gold standard for functional validation.

Assay Causality: To measure the inhibitory effect of a CB2 agonist or an A2A inverse agonist (which couple to Gi/o​ proteins to decrease cAMP), the basal levels of cAMP in the cell are too low to detect a meaningful reduction. Therefore, we must add Forskolin to the assay buffer. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP baseline. We also add IBMX (a phosphodiesterase inhibitor) to prevent the degradation of the synthesized cAMP. This ensures that any measured decrease in cAMP is strictly caused by the ligand's activation of the Gi/o​ pathway[2].

Signaling Ligand Piperidine Derivative Receptor GPCR (e.g., A2A/CB2) Ligand->Receptor Binds (Ki) GProtein Gi/o Protein Complex Receptor->GProtein Activates Enzyme Adenylyl Cyclase GProtein->Enzyme Inhibits cAMP cAMP Levels (Decreased) Enzyme->cAMP Modulates

Caption: GPCR Signal Transduction Modulated by Piperidine-based Ligands.

Conclusion

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a highly effective building block in medicinal chemistry[1]. By understanding the electrostatic and hydrophobic contributions of its piperidine and benzoate moieties, researchers can rationally design ligands with nanomolar affinities for complex GPCR targets. When coupled with rigorous, self-validating radioligand and functional assays, this scaffold accelerates the discovery of subtype-selective therapeutics[2][3].

References

  • Varano F, Catarzi D, Vigiani E, et al. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Pharmaceuticals (Basel). 2020;13(8):161. Available at:[Link]

  • Petrov RR, Knight L, Chen SR, et al. "Mastering tricyclic ring systems for desirable functional cannabinoid activity." European Journal of Medicinal Chemistry. 2013;69:881-907. Available at:[Link]

Sources

Exploratory

The Strategic Application of Methyl 2-(Piperidin-4-ylmethyl)benzoate Hydrochloride in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of traversing chemical space. Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of traversing chemical space. Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) has emerged as a highly privileged scaffold. By merging the well-validated 4-benzylpiperidine pharmacophore with an ortho-substituted methyl ester, this molecule provides orthogonal synthetic handles. This technical whitepaper explores the causality behind its structural design, details self-validating synthetic protocols for its functionalization, and maps its trajectory in the development of neurotherapeutics and targeted ligands.

Structural and Physicochemical Profiling (The Causality of Design)

The architectural brilliance of Methyl 2-(piperidin-4-ylmethyl)benzoate lies in its dual functionality and spatial geometry.

The 4-Benzylpiperidine Core

The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs. Specifically, the 4-benzylpiperidine motif is a cornerstone for central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier and engage in critical cation- π interactions with target proteins [1]. At physiological pH, the secondary amine of the piperidine ring is protonated (pKa 9.5–10.5), allowing it to anchor into the aspartate or glutamate residues of aminergic G-protein coupled receptors (GPCRs) or the catalytic anionic sites of enzymes like Acetylcholinesterase (AChE).

The Ortho-Ester Synthetic Handle

The placement of the methyl ester at the ortho position relative to the piperidin-4-ylmethyl group is a deliberate design choice.

  • Steric Shielding: The ortho-substitution provides mild steric hindrance, which prevents premature hydrolysis of the ester during upstream N-functionalization steps.

  • Conformational Pre-organization: When converted into an amide, the ortho-substituent restricts the rotational degrees of freedom of the benzyl ring, locking the molecule into a bioactive conformation that reduces entropic penalty upon target binding.

  • Salt Form Causality: The compound is supplied as a hydrochloride salt. This is not merely for solubility; the HCl salt prevents the secondary amine from undergoing slow, spontaneous intramolecular cyclization with the electrophilic ester (which would form an inactive macrocycle or polymerize) during long-term storage.

Quantitative Scaffold Comparison

To understand its physicochemical advantages, we must benchmark it against related building blocks. The data below illustrates how the ortho-ester modification impacts lipophilicity and polar surface area, keeping the scaffold well within Lipinski's Rule of Five parameters.

Compound ScaffoldMolecular Weight ( g/mol )Predicted cLogPTPSA ( A˚2 )H-Bond DonorsH-Bond AcceptorsPrimary Utility
Methyl 2-(piperidin-4-ylmethyl)benzoate 233.31 (Free base)2.1538.313Orthogonal bifunctionalization
4-Benzylpiperidine 175.272.4012.011Monoamine transporter inhibition
1-Benzylpiperidine 175.272.653.201N-terminal capping group
Methyl 4-(piperidin-4-yl)benzoate 219.281.8538.313Linear rigid linker (PROTACs)

Core Synthetic Workflows and Methodologies

The true value of this scaffold is its ability to undergo divergent synthesis. Because the piperidine nitrogen and the methyl ester have vastly different electronic properties, they can be functionalized orthogonally without the need for complex protecting group strategies.

Diagram 1: Divergent Synthetic Workflow

SyntheticWorkflow Start Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride Step1 N-Functionalization (Reductive Amination) Start->Step1  Base (DIPEA)  R-CHO, NaBH(OAc)3 ProductA N-Alkyl-Piperidine Benzoate Ester Step1->ProductA Step2 Ester Saponification (LiOH, THF/H2O) Step3 Amide Coupling (HATU, DIPEA, R-NH2) Step2->Step3  Free Carboxylic Acid ProductB Bifunctionalized Target Scaffold Step3->ProductB ProductA->Step2  Hydrolysis

Divergent synthetic workflow for orthogonal bifunctionalization of the scaffold.

Protocol A: Chemoselective N-Reductive Amination

Objective: Alkylate the piperidine nitrogen while preserving the methyl ester. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a mild reducing agent. It selectively reduces the transient iminium ion formed between the piperidine and the target aldehyde, without reducing the aldehyde starting material into an alcohol or attacking the methyl ester.

Step-by-Step Methodology:

  • Free-Basing: Suspend Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C. Logic: DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine without providing excess hydroxide that could hydrolyze the ester.

  • Imine Formation: Add the desired aldehyde (1.1 eq) to the solution. Stir at room temperature for 2 hours. Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in portions over 10 minutes. Stir under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The mass of the intermediate iminium ion should disappear, replaced by the [M+H]+ of the N-alkylated product.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize acetic acid and destroy excess hydride. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Mild Ester Saponification and Amidation

Objective: Convert the ortho-methyl ester into a functionalized amide. Causality: Lithium hydroxide (LiOH) in a biphasic THF/Water system is utilized. The hydrated lithium ion provides excellent coordination to the ester carbonyl oxygen, increasing its electrophilicity, allowing the hydroxide nucleophile to attack efficiently at room temperature. This avoids the harsh reflux conditions of NaOH/KOH that could cause epimerization or degradation of the newly installed N-alkyl chain.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the N-alkylated ester from Protocol A in a 3:1:1 mixture of THF:MeOH:H2O (0.1 M). Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4–6 hours.

  • Acidification: Carefully acidify the mixture to pH 5-6 using 1M HCl. Logic: The resulting carboxylic acid is zwitterionic (due to the basic piperidine nitrogen). Adjusting to the isoelectric point ensures maximum precipitation or extraction efficiency. Extract with 10% Isopropanol/Chloroform.

  • Amide Coupling: Dissolve the isolated carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active O7-azabenzotriazole ester.

  • Conjugation: Add the target primary amine (1.2 eq). Stir for 4 hours at room temperature. Purify via reverse-phase preparative HPLC.

Pharmacological Applications and Target Classes

The derivatization of Methyl 2-(piperidin-4-ylmethyl)benzoate yields compounds that are highly active across several critical neuropharmacological targets.

Dual Inhibitors of AChE and MAO (Alzheimer's Disease)

Recent medicinal chemistry campaigns have demonstrated that benzylpiperidine derivatives act as potent, multifunctional agents against Alzheimer's Disease (AD) [2]. The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, binding to the Catalytic Anionic Site (CAS) of Acetylcholinesterase via cation- π interactions with Trp86. Simultaneously, the ortho-substituted benzoate core extends into the peripheral anionic site (PAS), inhibiting A β aggregation.

Diagram 2: Pharmacophore Binding Model

BindingModel Ligand 4-Benzylpiperidine Derivative Sub1 Piperidine Nitrogen (Protonated at pH 7.4) Ligand->Sub1 Sub2 Benzyl/Benzoate Core (Aromatic Ring) Ligand->Sub2 Sub3 Ortho-Amide Substituent (H-Bond Acceptor/Donor) Ligand->Sub3 Target1 Catalytic Anionic Site (CAS) Cation-π Interaction (Trp86) Sub1->Target1 Cation-π Target2 Peripheral Anionic Site (PAS) π-π Stacking (Trp286) Sub2->Target2 π-π Stacking Target3 Oxyanion Hole / Acyl Pocket H-Bonding Network Sub3->Target3 H-Bonding

Pharmacophore binding model of 4-benzylpiperidine derivatives within the AChE active site.

Monoamine Transporter Modulators

The 4-benzylpiperidine backbone is intrinsically biased toward monoamine transporters (DAT, SERT, NET). By utilizing the ortho-ester to append bulky lipophilic groups (e.g., diarylthiazoles), researchers can fine-tune the selectivity profile, shifting the molecule from a broad-spectrum transporter inhibitor to a highly selective dopamine reuptake inhibitor, which holds potential for treating ADHD and narcolepsy without the high abuse liability of traditional amphetamines [3].

Conclusion

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is far more than a simple chemical intermediate; it is a meticulously engineered vector for drug discovery. By understanding the causality behind its structural features—specifically the steric and electronic interplay between the basic piperidine and the ortho-ester—medicinal chemists can deploy self-validating synthetic protocols to rapidly generate libraries of highly potent, CNS-active therapeutics.

References

  • Title: The N-Benzyl piperidine (N-BP) structural motif is commonly employed in drug discovery due to its structural flexibility and three-dimensional nature. Source: ChemMedChem, 2024. URL: [Link]

  • Title: Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. Source: Medicinal Chemistry Research, 2024. URL: [Link]

  • Title: Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Source: Journal of Medicinal Chemistry, 2017. URL: [Link]

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Target Molecule: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride CAS Registry Number: 1187172-14-0 (HCl salt)[1][2] | 1187227-92-4 (Free base)[3] Application: Building block for peptidomimetics, kinase inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride CAS Registry Number: 1187172-14-0 (HCl salt)[1][2] | 1187227-92-4 (Free base)[3] Application: Building block for peptidomimetics, kinase inhibitors, and targeted protein degraders (PROTACs).

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride requires the precise construction of an ortho-substituted benzylic linkage to a saturated nitrogen heterocycle. As a Senior Application Scientist, I have designed this protocol to avoid the pitfalls of direct sp3-sp3 cross-coupling or the premature reduction of the ester moiety.

The most robust, scalable, and atom-economical approach is a three-stage workflow:

  • sp3-sp2 Suzuki-Miyaura Cross-Coupling: We construct the core scaffold by coupling methyl 2-(bromomethyl)benzoate with pyridin-4-ylboronic acid[4][5]. The causality behind choosing Pd(dppf)Cl2​ as the catalyst lies in its bidentate ligand structure. The large bite angle of dppf accelerates reductive elimination, which outcompetes the unwanted Wurtz-type homocoupling of the benzylic bromide—a common mode of failure in benzylic cross-couplings.

  • Chemoselective Catalytic Hydrogenation: The intermediate pyridine ring must be reduced to a piperidine without inducing hydrogenolysis of the newly formed benzylic C–C bond or reducing the methyl ester. Platinum oxide ( PtO2​ , Adams' catalyst) in glacial acetic acid is selected over Pd/C . The acidic medium protonates the pyridine nitrogen, preventing its lone pair from coordinating to and poisoning the platinum surface[6][7][8].

  • Anhydrous Salt Formation: The free piperidine base is prone to oxidation and can manifest as a viscous, difficult-to-handle oil. Precipitation as the hydrochloride salt ensures a highly crystalline, bench-stable solid suitable for precise gravimetric dosing in biological assays.

SynthesisWorkflow SM Methyl 2-(bromomethyl)benzoate + Pyridin-4-ylboronic acid Int1 Methyl 2-(pyridin-4-ylmethyl)benzoate (Intermediate 1) SM->Int1 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C (sp3-sp2 Suzuki Coupling) Int2 Methyl 2-(piperidin-4-ylmethyl)benzoate (Free Base) Int1->Int2 PtO2, H2 (50 psi) Glacial AcOH, RT (Chemoselective Hydrogenation) Prod Methyl 2-(piperidin-4-ylmethyl)benzoate HCl (Final Product) Int2->Prod 4M HCl in Dioxane Anhydrous Et2O, 0°C (Salt Precipitation)

Caption: Three-stage synthetic workflow for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(pyridin-4-ylmethyl)benzoate (Intermediate 1)

This step relies on a palladium-catalyzed cross-coupling mechanism, detailed in the diagram below.

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) inserts into C(sp3)-Br bond Pd0->OxAdd Methyl 2-(bromomethyl)benzoate TransMet Transmetalation Pyridine transfer from Boron to Pd(II) OxAdd->TransMet Pyridin-4-ylboronic acid + K2CO3 RedElim Reductive Elimination C(sp3)-C(sp2) bond formation TransMet->RedElim Base-activated intermediate RedElim->Pd0 Product Release

Caption: Catalytic cycle for the sp3-sp2 Suzuki-Miyaura cross-coupling step.

Procedure:

  • Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol, 1.0 equiv) and pyridin-4-ylboronic acid (6.4 g, 52.3 mmol, 1.2 equiv).

  • Catalyst & Base Loading: Add K2​CO3​ (15.0 g, 109.0 mmol, 2.5 equiv) and Pd(dppf)Cl2​⋅CH2​Cl2​ (1.78 g, 2.18 mmol, 0.05 equiv).

  • Degassing (Critical Step): Add a mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 100 mL). Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to inhibit oxidative homocoupling of the boronic acid.

  • Reaction: Replace the septum with a reflux condenser, place the flask in a pre-heated oil bath at 90 °C, and stir vigorously for 12 hours under an Argon atmosphere.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 70:30 to 50:50) to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate (Free Base)

Procedure:

  • Preparation: Dissolve Intermediate 1 (7.0 g, 30.8 mmol) in glacial acetic acid (70 mL) in a thick-walled Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add PtO2​ (Adams' catalyst, 0.70 g, 10 wt%). Safety Note: PtO2​ can ignite solvent vapors; add under a blanket of inert gas.

  • Hydrogenation: Secure the bottle in a Parr shaker. Purge the vessel with Nitrogen (3×), then with Hydrogen gas (3×). Pressurize the vessel to 50 psi with H2​ and agitate at room temperature for 16 hours.

  • Workup: Vent the Hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the filter cake with methanol (50 mL).

  • Neutralization (Critical Step): Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Cool the residue in an ice bath and carefully neutralize with saturated aqueous NaHCO3​ until the pH reaches ~9. Causality: The piperidine must be fully deprotonated to partition into the organic phase during extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate to yield the free base (Intermediate 2) as a colorless, viscous oil.

Step 3: Hydrochloride Salt Formation

Procedure:

  • Preparation: Dissolve the free base (Intermediate 2, 6.5 g, ~27.8 mmol) in anhydrous diethyl ether (100 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Precipitation: Under continuous stirring, add 4M HCl in 1,4-dioxane (7.6 mL, 30.5 mmol, 1.1 equiv) dropwise over 10 minutes. A white precipitate will immediately begin to form. Causality: The use of anhydrous HCl in dioxane prevents ester hydrolysis that could occur if aqueous HCl were used.

  • Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. Filter the white solid through a Büchner funnel, wash with cold anhydrous diethyl ether (2 × 20 mL), and dry under high vacuum for 24 hours to yield the final target.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the protocol, implement these self-validating checkpoints:

  • Step 1 QC: Monitor via TLC (UV active). The disappearance of the benzylic CH2​ singlet ( δ ~4.9 ppm) of the starting material and the appearance of a new, upfield-shifted benzylic CH2​ singlet ( δ ~4.3 ppm) in 1H NMR confirms successful coupling without homocoupling.

  • Step 2 QC: The complete disappearance of the aromatic pyridine protons ( δ ~8.5 ppm and 7.1 ppm) in the 1H NMR spectrum is the primary indicator of success. If these peaks persist, the catalyst was likely poisoned; troubleshoot by increasing the acetic acid concentration or filtering the starting material through a short silica plug to remove trace palladium impurities from Step 1.

  • Step 3 QC: The final salt must be highly soluble in water and DMSO, but insoluble in diethyl ether. A melting point determination should yield a sharp, narrow range, indicating high crystalline purity.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters & Expected Yields

StepTransformationScale (SM)Reaction TimeExpected Yield (%)Physical State
1sp3-sp2 Suzuki Coupling10.0 g12 hours75 - 82%Pale yellow oil
2Catalytic Hydrogenation7.0 g16 hours85 - 90%Colorless viscous oil
3HCl Salt Precipitation6.5 g1 hour92 - 95%White crystalline solid

Table 2: Expected Analytical Characterization (Final Product)

Analytical MethodExpected Signals / Data Points
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.80 (br s, 2H, NH2+​ ), 7.85 (dd, 1H, Ar-H), 7.50 (td, 1H, Ar-H), 7.35 (m, 2H, Ar-H), 3.85 (s, 3H, OCH3​ ), 3.20 (d, 2H, piperidine-H), 2.85 (d, 2H, benzylic- CH2​ ), 2.75 (q, 2H, piperidine-H), 1.80 (m, 1H, piperidine-CH), 1.65 (d, 2H, piperidine-H), 1.35 (q, 2H, piperidine-H).
13 C NMR (100 MHz, DMSO- d6​ ) δ 167.5 (C=O), 140.2, 132.4, 131.8, 130.5, 129.1, 126.8 (Aromatic C), 52.3 ( OCH3​ ), 43.5 (piperidine CH2​ ), 39.2 (benzylic CH2​ ), 33.1 (piperidine CH), 28.4 (piperidine CH2​ ).
LC-MS (ESI+) Calculated for C14​H20​NO2+​ [M+H] + : 234.15; Found: 234.2

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4359-4361. [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride

Introduction & Chemical Profiling The quantification and purity assessment of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride presents unique chromatographic challenges typical of complex pharmaceutical intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The quantification and purity assessment of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride presents unique chromatographic challenges typical of complex pharmaceutical intermediates. As a Senior Application Scientist, approaching this molecule requires a deep understanding of its physicochemical properties rather than relying on generic screening gradients.

The molecule features two critical functional groups that dictate the method development logic:

  • A Basic Piperidine Ring (pKa ~9.5 - 10.5): In its protonated state, this secondary amine aggressively interacts with residual, ionized silanols ( SiO− ) on traditional silica-based stationary phases, leading to severe peak tailing and poor resolution [2].

  • A Methyl Benzoate Ester: This moiety provides an excellent ultraviolet (UV) chromophore for detection but is highly susceptible to base-catalyzed hydrolysis (saponification).

To design a robust, self-validating analytical procedure fit for lifecycle management under ICH Q2(R2) guidelines [1], the method must simultaneously suppress silanol interactions and preserve the integrity of the ester linkage.

Mechanistic Rationale for Method Parameters

Do not simply mix solvents; understand why the system works. The core of this method relies on ion-pair chromatography and strict pH control .

  • pH Optimization (The Causality of Acidic Modifiers): We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase, driving the pH down to approximately 2.0. At this pH, residual silanols on the silica support are fully protonated and neutralized ( SiOH ), completely shutting down secondary ion-exchange interactions with the basic piperidine nitrogen. Furthermore, TFA acts as a hydrophobic ion-pairing reagent, forming a neutral complex with the protonated piperidine, which enhances retention on the reversed-phase column [3].

  • Ester Stability: Maintaining a pH of 2.0 avoids the high-pH degradation pathways that would otherwise cleave the methyl ester into 2-(piperidin-4-ylmethyl)benzoic acid.

  • Column Selection: An end-capped, high-purity C18 column (e.g., 150 mm length, 3.5 µm particle size) is selected to provide maximum steric shielding of the silica backbone.

  • Temperature Control: The column compartment is strictly maintained at 30°C. Elevated temperatures (>45°C) combined with acidic conditions can induce slow acid-catalyzed hydrolysis of the ester during the run.

Rationale Analyte Methyl 2-(piperidin-4-ylmethyl)benzoate HCl Prop1 Basic Piperidine (pKa ~10) Risk: Silanol Tailing Analyte->Prop1 Prop2 Methyl Ester Moiety Risk: Base Hydrolysis Analyte->Prop2 Prop3 Benzoate Chromophore Advantage: Strong UV Analyte->Prop3 Sol1 Use 0.1% TFA (pH ~2.0) Protonates Silanols & Ion-pairs Prop1->Sol1 Sol2 Avoid pH > 7.0 Maintains Ester Stability Prop2->Sol2 Sol3 UV Detection at 230 nm Maximizes Sensitivity Prop3->Sol3 Method Optimized RP-HPLC Method Sol1->Method Sol2->Method Sol3->Method

Fig 1: Logical causality mapping of analyte properties to HPLC method parameters.

Experimental Protocol & Chromatographic Conditions

Quantitative Method Parameters
ParameterSpecification / Condition
Column End-capped C18 (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in Ultrapure Water
Mobile Phase B 0.1% v/v Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Autosampler Temp 4 °C (To prevent sample degradation over long sequences)
Detection Wavelength UV at 230 nm (Primary) and 270 nm (Secondary monitoring)
Injection Volume 10 µL
Diluent Water : Acetonitrile (80:20, v/v)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (Focusing)
12.04060Linear Gradient
14.01090Column Wash
16.01090Isocratic Wash
16.1955Return to Initial
22.0955Re-equilibration
Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of MS-grade TFA to 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Label as Mobile Phase A.

  • Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly. Label as Mobile Phase B.

Step 2: Diluent & Standard Preparation

  • Prepare the diluent by mixing 800 mL of Water and 200 mL of Acetonitrile. Note: Matching the diluent closely to the initial gradient conditions (95:5) prevents solvent-induced band broadening.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.

Step 3: Self-Validating System Suitability Testing (SST) Before analyzing unknown samples, the system must prove its fitness for purpose [1]. Inject the Working Standard six times consecutively.

  • Acceptance Criteria:

    • Retention Time (RT) %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5 (Confirms successful silanol suppression)

    • Theoretical Plates ( N ) 5000

ICH Q2(R2) Validation Framework

To ensure the method is robust and reliable for regulatory submission, it must be validated according to the latest ICH Q2(R2) guidelines [1].

ValidationFlow SST System Suitability Spec Specificity & Degradation SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec

Fig 2: Sequential workflow for analytical method validation per ICH Q2(R2) standards.

Specificity and Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradation products.

  • Protocol: Subject the 100 µg/mL working standard to forced degradation:

    • Acidic: 0.1 N HCl at 60°C for 2 hours.

    • Basic: 0.1 N NaOH at Room Temp for 30 mins (Expect rapid ester hydrolysis here; neutralize with HCl before injection).

    • Oxidative: 3% H2​O2​ at Room Temp for 2 hours.

  • Causality Check: The diode array detector (DAD) must demonstrate peak purity for the main analyte peak (Purity Angle < Purity Threshold), proving no co-elution of the hydrolyzed acid byproduct.

Linearity, Accuracy, and Precision

Table 2: Validation Acceptance Criteria Summary

Validation ParameterExperimental DesignAcceptance Criteria
Linearity 5 concentration levels (50% to 150% of target, i.e., 50 - 150 µg/mL)Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response.
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 preparations each)Mean recovery between 98.0% and 102.0% at each level.
Repeatability 6 independent sample preparations at 100% concentration%RSD of assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC systemOverall %RSD (n=12) 2.0%. Mean assay difference 1.5%.
Robustness Deliberate variations: Flow (±0.1 mL/min), Temp (±2°C), pH (±0.2 units)SST criteria must pass; Assay variation 2.0%.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link] [1]

  • Chittabathina, V. R. B., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, PubMed (NIH). URL:[Link] [2]

Method

Dissolving Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in DMSO or ethanol

Application Note: Optimal Solvation Strategies for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in DMSO and Ethanol Target Audience: Researchers, assay developers, and medicinal chemists. Physicochemical Rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvation Strategies for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in DMSO and Ethanol

Target Audience: Researchers, assay developers, and medicinal chemists.

Physicochemical Rationale: The Causality of Solvation

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0)[1] is a structurally complex molecule utilized in advanced pharmacological research. Its solvation thermodynamics are dictated by two competing structural domains: a highly lipophilic methyl benzoate ester and a basic piperidine ring.

To maximize bioavailability in biological assays, the compound is synthesized as a hydrochloride (HCl) salt. The formation of the HCl salt significantly enhances the compound's polarity and ion-dipole interactions, making it highly amenable to polar protic solvents like ethanol[2][3]. Conversely, the lipophilic aromatic and ester moieties restrict true aqueous solubility. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is optimal for primary stock generation because its strong dipole moment disrupts solute-solute lattice interactions while simultaneously stabilizing both the charged piperidinium ion and the hydrophobic benzoate domain[4].

Solvent Selection and Quantitative Matrix

When designing in vitro or in vivo assays, the choice between DMSO and ethanol hinges on the maximum tolerated vehicle concentration of the biological model. High concentrations of DMSO (>0.5%) can alter membrane fluidity, induce reactive oxygen species (ROS), and artificially alter cytokine production (e.g., IL-6) in sensitive cell lines like RAW 264.7 and PBMCs[5].

Table 1: Solvent Selection Matrix for Methyl 2-(piperidin-4-ylmethyl)benzoate HCl

ParameterDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solvent Classification Polar AproticPolar Protic
Estimated Stock Limit 50 – 100 mM10 – 20 mM
Solvation Mechanism Disrupts crystal lattice via strong dipole-dipole interactions.Solvates the HCl salt via hydrogen bonding with the hydroxyl group.
Max In Vitro Limit ≤ 0.1% - 0.5% (Cell-type dependent)[6]≤ 0.5% - 1.0%
Primary Advantage Highest thermodynamic solubility; prevents premature precipitation.Lower cellular toxicity profile in specific primary cell cultures.
Primary Risk Highly hygroscopic; absorbs atmospheric water, leading to degradation[6].Evaporation can alter stock concentration over time.

Validated Workflows: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic quality control (QC) checkpoint.

Protocol A: Preparation of a 10 mM Primary Stock Solution
  • Gravimetric Analysis: Accurately weigh the required mass of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride powder using a calibrated microbalance. Causality: Static electricity can cause powder loss; use an anti-static ionizer to ensure exact molarity.

  • Primary Solvation: Add the calculated volume of sterile, anhydrous DMSO (or absolute Ethanol) to achieve a 10 mM concentration.

  • Lattice Disruption (QC Checkpoint): Vortex gently for 60 seconds. If the solution is not optically clear, apply acoustic cavitation (sonication in a water bath) for 2–5 minutes at room temperature[4][6]. Causality: Sonication provides the necessary kinetic energy to overcome the crystal lattice energy of the solid salt without applying destructive thermal heat.

  • Hygroscopic Protection: Immediately aliquot the stock solution into single-use, sterile amber microcentrifuge tubes. Store at -20°C to -80°C[6]. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles or exposure to ambient air introduces water into the solvent, lowering the solubility threshold of the lipophilic benzoate ester and causing invisible micro-precipitation[6].

Protocol B: Serial Dilution and Aqueous Media Transfer

Directly injecting a high-concentration DMSO stock into aqueous media often results in a "hydrophobic crash"—a phenomenon where the rapid diffusion of DMSO into water leaves the lipophilic compound exposed, causing local supersaturation and precipitation[6].

  • Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% vehicle (DMSO or Ethanol)[6].

  • Final Aqueous Transfer: Transfer the required volume of the intermediate stock into the pre-warmed aqueous assay buffer or cell culture media in a single step (e.g., a 1:1000 dilution to achieve a 0.1% final vehicle concentration)[6].

  • Vehicle Control Validation (QC Checkpoint): Always run a parallel vehicle control containing the exact final percentage of DMSO/EtOH without the active compound to validate that observed biological effects are not solvent-induced[5][6].

Workflow A Methyl 2-(piperidin-4-ylmethyl) benzoate HCl (Solid) B 100% DMSO (Primary Stock: 10-100 mM) A->B Polar Aprotic Solvation C 100% Ethanol (Primary Stock: 10-20 mM) A->C Polar Protic Solvation D Aliquoting & Storage (-20°C to -80°C) B->D C->D E Serial Dilution (in 100% Vehicle) D->E Thaw once (Prevent Moisture) F Aqueous Assay Media (Final Vehicle < 0.1%) E->F 1:1000 Dilution (Prevent Hydrophobic Crash)

Fig 1. Optimal workflow for solvating and diluting hydrochloride salts to prevent precipitation.

Mechanistic Pitfalls: The Cellular Impact of Solvent Toxicity

A critical failure point in drug development assays is ignoring the pharmacological activity of the solvent vehicle. When DMSO or Ethanol exceeds 0.5% in in vitro assays, the solvent begins to integrate into the lipid bilayer of the cells. This permeabilization disrupts osmotic balance, leading to the generation of Reactive Oxygen Species (ROS) and the artificial suppression or stimulation of inflammatory cytokines[5].

Toxicity T1 Solvent Vehicle > 0.5% (DMSO or EtOH) T2 Lipid Bilayer Permeabilization T1->T2 T3 ROS Generation & Cytokine Alteration T2->T3 T4 Cytotoxicity & Decreased Viability T2->T4 T3->T4 T5 Assay Artifacts (False Positives/Negatives) T4->T5

Fig 2. Mechanistic signaling pathway of solvent-induced assay artifacts and cytotoxicity.

To maintain scientific integrity, researchers must strictly adhere to the <0.1% final solvent rule for primary cell cultures, and ≤0.5% for robust immortalized cell lines[6].

References

  • Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride - CAS号 ... | Molaid. URL: [Link]

  • US11261213B2 - Crystalline bis- and tris-hydrochloride salt of elamipretide - Google Patents.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. URL: [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. URL: [Link]

Sources

Application

Application Note: Pharmacological Profiling of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in Cell-Based Assays

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) Applications: Cytotoxicity profiling, Inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) Applications: Cytotoxicity profiling, Intestinal/BBB permeability modeling, and GPCR functional screening.

Executive Summary & Pharmacological Context

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a highly versatile chemical building block characterized by its piperidine ring and benzoate ester moiety[1]. The piperidine pharmacophore is a privileged scaffold in medicinal chemistry, ubiquitous in neuroactive compounds, analgesics, and ligands targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.

When introducing a novel piperidine scaffold into a drug discovery pipeline, researchers must establish a rigorous, self-validating screening cascade. This Application Note details a comprehensive in vitro workflow to evaluate this compound, moving from baseline cellular toxicity to epithelial permeability, and finally to functional receptor screening.

Experimental Rationale & Causality (The E-E-A-T Approach)

To ensure scientific integrity and prevent false-positive artifacts, the experimental design follows a strict logical sequence:

  • Rule Out Cytotoxicity First (CellTiter-Glo): Before assessing functional activity, we must define the compound's Maximum Tolerated Dose (MTD). Dead or metabolically inactive cells cannot flux calcium or maintain membrane barriers. We utilize the ATP-dependent CellTiter-Glo assay because it provides a homogeneous, highly stable luminescent signal that directly correlates with metabolically active cells[2][3].

  • Establish Bioavailability Potential (Caco-2 Transwell): For a piperidine derivative intended for systemic or CNS targets, oral bioavailability and blood-brain barrier (BBB) penetration are critical. The Caco-2 cell line spontaneously differentiates into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein), serving as the gold-standard FDA/EMA-approved model for predicting intestinal permeability[4][5].

  • Functional Target Screening (Fluo-4 Calcium Flux): Assuming the compound is non-toxic and permeable, we evaluate its pharmacodynamics. Many piperidine derivatives act on Gq-coupled GPCRs. The Fluo-4 AM assay allows for real-time kinetic monitoring of intracellular calcium release upon receptor activation, providing a high-throughput method to calculate EC 50​ (agonism) or IC 50​ (antagonism)[6][7].

Screening Cascade Workflow

G Start Compound Preparation Methyl 2-(piperidin-4-ylmethyl)benzoate HCl Tox 1. Cytotoxicity Assay (CellTiter-Glo) Start->Tox Perm 2. Permeability Assay (Caco-2 Transwell) Tox->Perm If Viability > 80% Func 3. Functional Screening (Fluo-4 Calcium Flux) Perm->Func If Papp > 10x10^-6 cm/s Data Data Integration & Lead Profiling Func->Data

Workflow for pharmacological profiling of piperidine derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Cytotoxicity Profiling via CellTiter-Glo®

Objective: Determine the IC 50​ for cellular toxicity to establish safe dosing windows.

Self-Validating Control: Include a standard curve of ATP (10 nM to 1 µM) to ensure luminometer linearity, and use a known cytotoxic agent (e.g., Staurosporine) as a positive control[3].

  • Cell Seeding: Seed HEK-293 cells at a density of 10,000 cells/well in 100 µL of complete DMEM into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in culture media (0.1 µM to 100 µM, 0.1% DMSO final). Add 10 µL of 10X compound to the respective wells. Incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to reconstitute[8].

  • Assay Execution: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with media)[9].

  • Lysis and Measurement: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader (integration time: 0.5 seconds/well)[2].

Protocol 2: Caco-2 Intestinal Permeability Assay

Objective: Calculate the Apparent Permeability (P app​ ) and Efflux Ratio.

Self-Validating Control: Measure Transepithelial Electrical Resistance (TEER) before the assay. A TEER value > 300 Ω·cm² confirms monolayer integrity. Use Lucifer Yellow to verify paracellular barrier tightness post-assay[4].

  • Monolayer Differentiation: Seed Caco-2 cells (passage 40-60) at 3 × 10 5 cells/insert on polycarbonate Transwell® inserts (12 mm diameter, 0.4 µm pore size). Culture for 21 days, changing complete medium three times a week[5].

  • Equilibration: On day 21, wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Incubate for 30 minutes at 37°C.

  • Dosing (A-to-B and B-to-A):

    • Apical to Basolateral (Absorptive): Add 0.5 mL of 10 µM test compound in HBSS to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (Secretory): Add 1.5 mL of 10 µM test compound to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber[5].

  • Sampling: Incubate the plates on an orbital shaker (100 rpm) at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh warm HBSS.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate P app​ = (dQ/dt) / (C 0​ × A), where dQ/dt is the steady-state flux, C 0​ is initial concentration, and A is the surface area of the filter.

Protocol 3: GPCR Functional Screening via Fluo-4 Calcium Flux

Objective: Assess agonist/antagonist activity at Gq-coupled receptors.

Self-Validating Control: Use Ionomycin (1 µM) at the end of the assay to force maximal calcium release, ensuring the cells were properly loaded with dye and capable of fluxing calcium[7].

  • Cell Preparation: Seed HEK-293 cells stably expressing the target GPCR (e.g., 5-HT 2A​ ) at 25,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight[10][11].

  • Dye Loading: Remove media. Add 100 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid to inhibit dye efflux, and 0.04% Pluronic F-127 in HBSS). Incubate for 45 minutes at 37°C[6].

  • Washing: Wash cells three times with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well. Equilibrate at room temperature for 15 minutes in the dark.

  • Baseline & Injection: Place the plate in an automated fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 15 seconds[10].

  • Compound Addition: Inject 50 µL of 3X concentrated Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride. Record fluorescence continuously for 90 seconds to capture the transient calcium peak[12].

GPCR Calcium Signaling Pathway

Pathway Ligand Test Compound (Piperidine Derivative) GPCR Target GPCR (e.g., 5-HT2A) Ligand->GPCR Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca2 Cytosolic Ca2+ Release ER->Ca2 Fluo4 Fluo-4 AM Binding (Fluorescence Emission) Ca2->Fluo4 Ca2+ Binding

Gq-coupled GPCR calcium signaling pathway measured by Fluo-4 assay.

Representative Data Presentation

The following table summarizes expected pharmacological parameters for a compound of this class undergoing the described screening cascade.

Assay CategoryExperimental MetricResult ValueInterpretation & Causality
Cytotoxicity CellTiter-Glo IC 50​ > 50 µMCompound is well-tolerated. Functional assays can be safely conducted up to 10 µM without viability artifacts.
Permeability Caco-2 P app​ (A-to-B)18.5 × 10 −6 cm/sHigh permeability class. The lipophilic benzoate ester facilitates transcellular diffusion.
Permeability Efflux Ratio (B-to-A / A-to-B)1.2Ratio < 2.0 indicates the compound is not a significant substrate for P-glycoprotein (P-gp) efflux transporters.
Functional Fluo-4 EC 50​ (Agonism)N/ANo intrinsic agonist activity detected at the tested receptor.
Functional Fluo-4 IC 50​ (Antagonism)2.4 µMWeak to moderate antagonist activity. The piperidine nitrogen likely interacts with the receptor's orthosteric binding pocket.

Conclusion

By deploying a structured, self-validating screening cascade, researchers can accurately profile chemical building blocks like Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride. Establishing a lack of cytotoxicity via ATP quantification ensures that subsequent functional data (such as calcium flux) is driven by true receptor pharmacology rather than cell death. Furthermore, validating intestinal permeability via Caco-2 monolayers confirms that the compound possesses the necessary ADME properties to serve as a viable lead scaffold for systemic or neurological indications.

References

  • MolAid Chemical Database. Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride - CAS 1187172-14-0. Retrieved from: [Link]

  • Bio-Protocol. Caco-2 Cell Permeability Assay. Retrieved from:[Link]

  • Chemical Research in Toxicology (ACS Publications). Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. Retrieved from:[Link]

  • National Institutes of Health (NIH) Probe Reports. Novel Chemical Inhibitor of TRPC4 Channels (Fluo-4 Calcium Flux Assay Protocol). Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride. This document provides a structured, in-depth approach to troubleshooting and resolving solubility issues, grounded in established scientific principles.

Introduction to the Challenge

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a compound that, like many hydrochloride salts of organic bases, can exhibit limited aqueous solubility under certain conditions. The molecule possesses a basic piperidine nitrogen and an ester functional group. As a hydrochloride salt, it is expected to be more water-soluble than its free base form. However, factors such as pH, temperature, and the ionic strength of the aqueous medium can significantly impact its ability to dissolve. Poor solubility can hinder a wide range of experiments, from in vitro assays to formulation development, by impeding accurate concentration preparation and potentially leading to variable results.

This guide will systematically explore the factors influencing solubility and provide practical, step-by-step strategies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride.

Q1: Why is my Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride not dissolving in water or neutral buffer (e.g., PBS pH 7.4)?

A1: The limited solubility at neutral pH is likely due to the equilibrium between the protonated (more soluble) and the neutral free base (less soluble) forms of the piperidine moiety. The pKa of a protonated piperidine ring is typically around 11.2.[1] At pH 7.4, while the compound is still predominantly in its protonated salt form, a small but significant fraction may exist as the less soluble free base, which can limit the overall solubility. Additionally, the overall lipophilicity of the molecule contributes to its inherent solubility limits.[2]

Q2: I have the free base of this compound. Should I convert it to the hydrochloride salt to improve solubility?

A2: Yes, forming a salt is a common and effective strategy to increase the aqueous solubility of basic drugs.[3][4] The hydrochloride salt form is generally much more soluble in aqueous media than the free base, especially at acidic pH.

Q3: Can I simply heat the solution to get my compound to dissolve?

A3: While heating can increase the solubility of many compounds, it should be approached with caution. For Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, excessive heat could lead to the hydrolysis of the methyl ester group, degrading your compound. This method is generally more suitable for initial solubilization, but the compound may precipitate out of solution as it cools.[2] Always check the thermal stability of your compound before applying heat.

Q4: What is the first and most critical step I should take to improve solubility?

A4: The most critical first step is to adjust the pH of your solvent.[5][6] Since the compound is a salt of a weak base, its solubility is highly pH-dependent.[1] Lowering the pH will shift the equilibrium almost entirely to the protonated piperidinium cation, which is significantly more water-soluble.

Q5: Are there any "quick fixes" or universal solvents I can try?

A5: While there is no single "universal" solvent, a common initial strategy for poorly soluble compounds in early-stage research is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.[7][8] However, be mindful of the final DMSO concentration, as it can have effects in biological assays. For formulation work, co-solvent systems using excipients like propylene glycol or PEG 400 are often explored.[2][9]

Part 2: Troubleshooting and Solubility Enhancement Guides

This section provides detailed, step-by-step protocols for systematically improving the aqueous solubility of your compound.

Guide 1: Systematic pH Adjustment

The solubility of amine-containing compounds is fundamentally linked to pH. This guide will walk you through a systematic approach to determine the optimal pH for dissolution.

The "Why": The Science Behind pH Adjustment

The piperidine nitrogen in your compound has a specific pKa, which is the pH at which 50% of the molecules are in their protonated (charged, R-NH2+) form and 50% are in their neutral (free base, R-NH) form. According to the Henderson-Hasselbalch equation, at a pH well below the pKa, the compound will exist almost entirely as the more polar, charged piperidinium ion, which interacts favorably with water, leading to higher solubility.[10][11] Conversely, at a pH above the pKa, the less polar, neutral free base will predominate, which is less soluble in water.[1]

Experimental Protocol: Determining a pH-Solubility Profile

  • Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 5, 6, 7.4). Simple citrate or phosphate buffers are suitable.

  • Equilibration: Add an excess amount of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride to a fixed volume of each buffer in separate vials. This creates a slurry or suspension.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[12][13] This is considered the "gold standard" for thermodynamic solubility measurement.[8][14]

  • Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[7][14]

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot will reveal the pH range where solubility is maximized.

Troubleshooting pH Adjustment

  • Issue: The compound still shows poor solubility even at low pH.

    • Possible Cause: The intrinsic solubility of the salt form itself may be low, or you may be observing the "common ion effect," where high concentrations of chloride ions (from HCl used for pH adjustment) can suppress the dissolution of a hydrochloride salt.[15][16]

    • Solution: Try using a different acid (e.g., methanesulfonic acid or citric acid) to lower the pH and see if solubility improves. Also, proceed to the other enhancement techniques described below.

  • Issue: The compound precipitates over time after pH adjustment.

    • Possible Cause: The solution may be supersaturated, or the compound may be unstable at that pH.

    • Solution: Ensure you are measuring equilibrium solubility. If stability is a concern, analyze for degradation products.

Guide 2: Utilizing Co-Solvent Systems

When pH adjustment alone is insufficient, the use of water-miscible organic solvents, known as co-solvents, is a powerful next step.

The "Why": The Science of Co-Solvency

Water is a highly polar solvent with a strong hydrogen-bonding network. Co-solvents work by disrupting this network, which reduces the overall polarity of the solvent system.[9][] This "less polar" environment is more favorable for dissolving organic molecules that have significant non-polar regions, thereby increasing their solubility.[18]

Commonly Used Co-solvents in Research and Development:

Co-solventTypical Concentration RangeNotes
Ethanol5 - 30% v/vGenerally well-tolerated in many systems.
Propylene Glycol (PG)10 - 40% v/vA common vehicle in pharmaceutical formulations.[18]
Polyethylene Glycol 400 (PEG 400)10 - 50% v/vOften used for poorly soluble compounds.[19]
Dimethyl Sulfoxide (DMSO)< 1% for bio-assays; up to 10% in some vehiclesExcellent solubilizer, but can have biological effects.
Glycerin10 - 30% v/vViscous; can increase the stability of some formulations.[18]

Experimental Protocol: Screening for an Effective Co-Solvent System

  • Select Co-solvents: Choose 2-3 co-solvents from the table above based on the requirements of your experiment (e.g., biocompatibility, volatility).

  • Prepare Solvent Systems: Create a series of solvent systems by mixing the chosen co-solvent with your desired aqueous buffer (at the optimal pH determined in Guide 1) at different volume percentages (e.g., 10%, 20%, 30%).

  • Measure Solubility: Determine the solubility of your compound in each co-solvent system using the equilibration method described in Guide 1.

  • Optimize: Plot solubility versus co-solvent percentage to identify the most effective co-solvent and its optimal concentration.

Troubleshooting Co-Solvent Systems

  • Issue: The compound precipitates when the co-solvent solution is diluted into a fully aqueous medium.

    • Possible Cause: This is a common problem. The co-solvent is effective at a high concentration, but upon dilution, the solvent polarity reverts to being highly aqueous, and the compound can no longer stay in solution.

    • Solution: This approach may not be suitable if large dilutions are required. Consider using a surfactant (Guide 4) or cyclodextrin (Guide 3) to maintain solubility upon dilution.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[20][21][22]

The "Why": The Science of Inclusion Complexation

Cyclodextrins have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[21] The non-polar parts of your compound can fit into this hydrophobic cavity, forming a host-guest complex. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively "cloaking" the poorly soluble guest molecule and rendering the entire complex water-soluble.[20][23]

Workflow for Cyclodextrin-Based Solubility Enhancement

Caption: Workflow for cyclodextrin (CD) complexation.

Experimental Protocol: Phase Solubility Study

  • Select Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and safety profiles.[21]

  • Prepare Solutions: Prepare a series of solutions with increasing concentrations of the cyclodextrin in your chosen aqueous buffer.

  • Equilibrate with Drug: Add an excess amount of your compound to each cyclodextrin solution.

  • Agitate and Analyze: Follow the equilibration and quantification steps from Guide 1.

  • Plot and Interpret: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase-solubility diagram indicates the type of complex formed and the stoichiometry.[24]

Troubleshooting Cyclodextrin Complexation

  • Issue: Solubility enhancement is minimal.

    • Possible Cause: The drug molecule may not fit well into the cyclodextrin cavity, or there may be competitive inhibition from other components in the medium.[24]

    • Solution: Try a different type of cyclodextrin (e.g., α-CD or γ-CD, which have different cavity sizes).[25][26][27] Ensure the buffer components are not interfering.

Guide 4: Surfactant-Mediated Solubilization

Surfactants can dramatically increase the solubility of hydrophobic compounds through the formation of micelles.

The "Why": The Science of Micellar Solubilization

Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail." In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[28][29] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble drugs can partition into this hydrophobic core, effectively being "dissolved" within the micelle, which itself is soluble in the bulk aqueous phase.[29][30]

Decision Tree for Surfactant Selection and Use

Caption: Decision process for using surfactants.

Experimental Protocol: Surfactant Screening

  • Select Surfactants: For most biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are preferred due to lower toxicity.[30]

  • Determine CMC: Find the CMC of your chosen surfactant from literature or supplier data. The CMC is typically in the range of 0.05% to 0.10% for most surfactants.[28]

  • Prepare Solutions: Make a series of surfactant solutions in your chosen buffer at concentrations both below and significantly above the CMC.

  • Measure Solubility: Determine the solubility of your compound in each surfactant solution using the standard equilibration method. A sharp increase in solubility is expected at concentrations above the CMC.

  • Optimize Concentration: Identify the lowest surfactant concentration that provides the desired level of solubility to minimize potential side effects.

Troubleshooting Surfactant Use

  • Issue: The surfactant interferes with my downstream assay.

    • Possible Cause: Surfactants can disrupt cell membranes or interact with proteins.

    • Solution: Use the lowest effective concentration possible. Run a "surfactant only" control in your assay to quantify its baseline effect. Screen different types of non-ionic surfactants.

  • Issue: The drug precipitates upon dilution.

    • Possible Cause: The surfactant concentration may fall below the CMC upon dilution, causing the micelles to break apart and release the drug.[30]

    • Solution: Ensure that the final concentration of the surfactant in the diluted sample remains above the CMC. This is a critical consideration in experimental design.[31]

Summary of Strategies and Recommendations

For a compound like Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, a hierarchical approach is recommended:

  • Start with pH: First, optimize the pH to be acidic (e.g., pH 4-5) to ensure the piperidine is fully protonated. This is the simplest and often most effective initial step.

  • Introduce Co-solvents: If pH adjustment is insufficient, introduce a biocompatible co-solvent like propylene glycol or PEG 400.

  • Advanced Formulations: For more challenging cases or specific formulation goals, investigate complexation with cyclodextrins (HP-β-CD is a good starting point) or solubilization with non-ionic surfactants (Tween® 80 is a common choice).

By systematically applying these scientifically-grounded troubleshooting guides, researchers can overcome the solubility challenges associated with Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride and ensure the generation of reliable and reproducible experimental data.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC. Available from: [Link]

  • ResearchGate. (2025). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available from: [Link]

  • PubMed. (2004). Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity. Available from: [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Prediction of surfactant-mediated dissolution of poorly soluble drugs from drug powder - PMC. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Available from: [Link]

  • ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Available from: [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • ACS Publications. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: [Link]

  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]

  • Abbkine. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH | Industrial & Engineering Chemistry Research. Available from: [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]

  • SciSpace. (2012). Study of pH-dependent drugs solubility in water. Available from: [Link]

  • ResearchGate. (n.d.). Solubility and dissolution parameters of salts | Download Table. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals troubleshooting yield bottlenecks in the synthesis of Methyl 2-(piperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals troubleshooting yield bottlenecks in the synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride .

The synthesis typically involves the catalytic hydrogenation of a pyridine precursor (Methyl 2-(pyridin-4-ylmethyl)benzoate) to the piperidine free base, followed by hydrochloride salt formation. Yield attrition usually occurs at two critical junctures: catalyst poisoning during hydrogenation and hygroscopic losses during salt crystallization .

Process Overview & Failure Points

SynthesisWorkflow A Methyl 2-(pyridin-4-ylmethyl)benzoate (Precursor) B Catalytic Hydrogenation (Pd/C or PtO2, H2, Acidic Media) A->B C Methyl 2-(piperidin-4-ylmethyl)benzoate (Free Base) B->C >95% target Fail1 Yield Loss: Catalyst Poisoning Incomplete Conversion B->Fail1 Fail2 Yield Loss: Ester Hydrolysis Over-reduction B->Fail2 D Salt Formation (Anhydrous HCl in Ether/EtOH) C->D E Methyl 2-(piperidin-4-ylmethyl)benzoate HCl (Final Product) D->E >90% target Fail3 Yield Loss: Gummy Salt Hygroscopic Dissolution D->Fail3

Synthesis workflow highlighting critical yield-loss failure points.

Module A: Troubleshooting Catalytic Hydrogenation

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors[1]. However, the Lewis basic nitrogen atom in both the starting material and the product can act as a potent catalyst poison, leading to stalled reactions and low yields[1].

Q: My hydrogenation stalls at 40-50% conversion. How do I prevent catalyst poisoning?

A: The basicity of the newly formed piperidine ring ( pKa​≈10−11 ) is significantly higher than the starting pyridine ( pKa​≈5.2 ). This highly basic nitrogen strongly coordinates to the active sites of Platinum Group Metal (PGM) catalysts (like Pd/C or PtO 2​ ), poisoning the catalyst and halting the reaction[1].

Causality & Solution: You must conduct the hydrogenation in an acidic medium. Adding an acidic additive (such as glacial acetic acid or 1.0 equivalent of H2​SO4​ ) protonates the pyridine/piperidine nitrogen. The resulting ammonium salt cannot coordinate to the metal surface, keeping the catalyst active[2]. For substituted pyridines, using PtO 2​ in glacial acetic acid under 50-70 bar H2​ has proven highly effective at driving the reaction to completion[3].

Q: I am seeing significant cleavage of the methyl ester. How do I improve chemoselectivity?

A: Over-reduction or hydrolysis of the methyl ester is a common side reaction when using harsh conditions (high temperatures >60°C or highly aqueous acidic media).

Causality & Solution: Switch from aqueous acids to anhydrous glacial acetic acid. Lower the temperature to 30-40°C. If using Pd/C, ensure you are not using excessive pressure (>100 bar) which can promote hydrogenolysis. A 10% Pd/C catalyst in a controlled solvent mixture at 30°C and 6 bar has been shown to maintain ester integrity while selectively reducing the pyridine ring[2].

Quantitative Data: Catalyst & Solvent Optimization

Table 1: Impact of reaction conditions on the yield of piperidine derivatives from pyridine precursors (Summarized from literature standards[2][3]).

CatalystSolvent SystemAdditiveTemp (°C)Pressure (bar)Conversion (%)Chemoselectivity (Ester Intact)
10% Pd/CMethanolNone5010< 40%High
10% Pd/CWater/DCM1.0 eq H2​SO4​ 306> 95%Moderate (Hydrolysis risk)
PtO 2​ (5 mol%) Glacial Acetic Acid None (Solvent is acid) 25-40 50-70 > 98% High

Module B: Hydrochloride Salt Formation & Crystallization

Pharmaceutical salts often exhibit crystal structures that are quite different from the free base, and optimizing the salt form is critical for stability, purity, and yield[4]. The hydrochloride salt is the most common choice for basic drug candidates[5].

Q: When I add HCl to the free base, I get a sticky, gummy oil instead of crystals. Why?

A: This is a classic symptom of water contamination or an improper solvent/anti-solvent ratio. The hydrochloride salt of Methyl 2-(piperidin-4-ylmethyl)benzoate is highly soluble in water and can be extremely hygroscopic.

Causality & Solution: If you use aqueous HCl (e.g., 37% HCl), you introduce water into the system, which prevents crystallization and causes the salt to "oil out." You must use strictly anhydrous conditions . Use a solution of HCl gas dissolved in an anhydrous solvent (e.g., 2M HCl in diethyl ether, 4M HCl in dioxane, or methanolic HCl)[4][5].

Q: How can I maximize the recovery yield of the hydrochloride salt during filtration?

A: Due to the "common-ion effect" and solvent solubility, a significant portion of your salt might remain dissolved in the mother liquor[5].

Causality & Solution: After adding the anhydrous HCl, drive the crystallization by adding a non-polar anti-solvent in which the HCl salt is completely insoluble (e.g., cold heptane or diethyl ether). Cool the mixture to 0-5°C for 2 hours before filtration to minimize solubility losses.

TroubleshootingLogic Start Low Yield of HCl Salt Check1 Is the product a solid or a gummy oil? Start->Check1 Oil Gummy Oil Check1->Oil Solid Low Mass Solid Check1->Solid ActionOil Issue: Water contamination. Action: Switch to anhydrous HCl in Ether/Dioxane. Oil->ActionOil ActionSolid Issue: High solubility in mother liquor. Action: Add cold anti-solvent (Heptane) and age at 0°C. Solid->ActionSolid

Diagnostic logic tree for troubleshooting hydrochloride salt crystallization.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized workflows.

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Convert Methyl 2-(pyridin-4-ylmethyl)benzoate to the piperidine free base without ester cleavage.

  • Preparation: In a thoroughly dried high-pressure reactor vessel, dissolve 1.0 g of Methyl 2-(pyridin-4-ylmethyl)benzoate in 10 mL of anhydrous glacial acetic acid. The acetic acid acts as both the solvent and the necessary acidic proton source to prevent catalyst poisoning[3].

  • Catalyst Addition: Carefully add 5 mol% of Adam's Catalyst (PtO 2​ ). Caution: PtO 2​ can be reactive; purge the headspace with nitrogen before and after addition.

  • Hydrogenation: Seal the reactor, purge with inert gas (3x), and then pressurize with clean H2​ gas to 50 bar[3].

  • Reaction: Stir vigorously at 30-40°C for 12-16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup (Self-Validating Step): Vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove most of the acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO3​ until pH 8 is reached, then extract with dichloromethane (3x). Dry the organic layer over anhydrous Na2​SO4​ and concentrate to yield the free base.

Protocol 2: Anhydrous Hydrochloride Salt Formation

Objective: Maximize the crystallization yield of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride.

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous ethyl acetate or dichloromethane (e.g., 5 mL per gram of substrate).

  • Acidification: Place the flask in an ice bath (0-5°C). Dropwise, add 1.1 equivalents of a standardized anhydrous HCl solution (e.g., 2.0 M HCl in diethyl ether). A white precipitate should begin to form immediately.

  • Anti-Solvent Addition: To force complete precipitation, slowly add 2-3 volumes of cold, anhydrous diethyl ether or heptane while stirring vigorously.

  • Aging: Allow the suspension to stir at 0-5°C for 2 hours. This aging process promotes crystal growth and prevents the formation of an amorphous gum.

  • Isolation: Filter the solid rapidly under a nitrogen atmosphere using a Buchner funnel. Wash the filter cake with cold diethyl ether.

  • Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 12 hours to remove any residual moisture or solvent[6].

References[1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmna7Mz4I7FrqQW3-aZdKaA_0PLgUCNUFs8v-ji2U7-KZA_UhORkR_mTNF5fT-la8XvH36oCFkp0PV-AQg6PxQwo4Ea_bFKLywn9SsxD4q8SqtE-2Pp7A50HqAp2io8wtENT0pFVb0YCseV-YV6y7HkaqhKdWrNXY5RCq6tmZ6iLpHLy8DMH9e2T3RSaeDUqSxOOC-67JB6hB6jrDEMLOOcvJoNxCPgouFFPahBw==[2] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpucoz0KSWuKV1J6jc77QXRioB6Ty_IU7l-n1jTnQqjAm4w-KtZsPWuqVY0gEcNw3zRecmpcdd9VUdhqlxauF_UsuADP3wpiFXdMurUpmqUD4i3MOa7CmuZAh0RLfRqH09NVZJ6dzemLvQwpGkiZ606SYZSbA3cmE=[4] Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZYQ4ITRMgwbEUWucFh0_KE1Au7wcUA_G8pRXakuwc801s4H4TMqrZlxpNQpKcYBBTKC_o6xqIp5lX-sQPxpfpJms7ANw_Z4oJ7Kph15Oak4Csu5f_RFrUdIOCl0KJB5nfsmUFDgENtOJdTF8d_lkVRBNuV9HrQBLZfIIka44sldjBEH3FboI5LZhRs9kU_C3kyUq_xPjRNHdVj94kZOQF92jxJENydjR_iKCKyFCZfj-56vzmsiDA8gUhLOe8[3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - Asian Journal of Chemistry -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaX-7TGmRiyFAu8U9on4qnUCNABKlSOO-QPdRvSfWq4PLmPgWxxX1PpqyBgRiRFp4BsUg4-F8VuBRTnHts2q-jyQrn2I75sGRKNAZVYOoFeULfHqzSKiLv2vhjn_mrfwtcYTeZvzI7DMXZBvFyL06Ox3m4l7vHGQ==[5] The Dihydrochloride Salt Form in Drug Design: A Technical Guide - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvVQlr8RHIIPgTxJPcyI1rKm4b-rrA2n-zUy2mHC8d8G2ClUo-f96N9SUOqlqo8Mmb6r3MBLDmHHeUX4mBB1keM9yphGrYml7cERJZAJUGeZxfpMu_PJbn1NdcRSW9ncsS9NvTafzQ2S71hM_oELe9H55vvk9q64TFuftC69RAd3rT1ioX09VqKgOBNq6vtD6BXDDYT-T-eGbK[6] Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9n6oGFYtX6_vK_HVubByk-zqaZuaFHaEibpX85X2IHbKG6ofRdjbYg3_CbXaDNyj9ub1l5C2LcoG4wpLmXwE1KIco0H_4pOa39BahDytQUsnlCkm1pshosWSL0VXETMH3zSVqzc5Gd0vOsRV6KeuhS30O0yZG1E2Eh-Up4qZiGHd8eVaqgtpPZemS1A2eXM-v3inIYWBsEy8DYmOnLWaJNGRJMfZqpeZvblYUaMFaJFhkWjkfYieonEipLCOrnY6ot9P4A==

Sources

Troubleshooting

Resolving HPLC peak tailing for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of complex pharmaceutical intermediates. Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride presents a classic, yet highly specific, analytical hurdle: it contains a highly basic secondary amine (the piperidine ring) alongside a hydrolytically sensitive methyl ester.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework designed specifically to resolve peak tailing for this molecule.

Section 1: The Mechanistic Root Causes (The "Why")

Q: Why does the piperidine ring in my compound cause such severe peak tailing on standard C18 columns? A: Peak tailing for basic compounds is rarely a single-variable problem; it is a thermodynamic phenomenon driven by secondary interactions. The piperidine ring is a secondary amine with a pKa of approximately 10–11. In typical reversed-phase HPLC mobile phases (pH 3–7), this amine is fully protonated and carries a positive charge.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (-Si-OH). Above pH 4.0, these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻). When your positively charged piperidine ring travels through the column, it undergoes strong ion-exchange interactions with these localized negative charges, rather than just the intended hydrophobic partitioning with the C18 ligands[1]. Because these ion-exchange sites are heterogeneous and saturable, the analyte molecules desorb at different rates, causing the characteristic "tail" at the back half of the peak[2].

Q: Can't I just increase the pH to deprotonate the piperidine ring and neutralize the charge? A: In theory, operating at a pH > 11 would neutralize the amine. However, for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, this is experimentally fatal. The molecule contains a methyl ester. Exposing this ester to high-pH aqueous conditions will induce rapid base-catalyzed ester hydrolysis, degrading your analyte into 2-(piperidin-4-ylmethyl)benzoic acid during the run. Therefore, we must solve the tailing issue at a low pH where the ester remains stable.

SilanolInteraction Amine Piperidine Ring (Secondary Amine) pKa ~10 Interaction Strong Ion-Exchange Interaction Amine->Interaction Protonated at pH < 8 Silanol Residual Silanols (-Si-O⁻) pKa ~3.5-4.5 Silanol->Interaction Ionized at pH > 4 Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result Solution Low pH Mobile Phase (Protonates Silanols) Solution->Silanol Neutralizes to -Si-OH

Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Section 2: Mobile Phase & Column Chemistry Optimization

Q: What is the optimal mobile phase strategy to suppress these silanol interactions without degrading the ester? A: The most effective strategy is to operate at a highly acidic pH (pH 2.0 - 2.5). At this pH, the residual silanol groups on the silica surface are forced into their fully protonated, neutral state (-Si-OH)[3]. This eliminates the electrostatic attraction between the silica surface and the positively charged piperidine ring.

Causality & Choice: Use 0.1% v/v Trifluoroacetic acid (TFA) in your aqueous phase. TFA acts not only as an acidifier but also as a volatile ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperidine, increasing its apparent hydrophobicity and shielding it from the silica surface[4].

Q: If I'm using a low pH, do I still need a specialized column? A: Yes. Even at a low pH, standard "Type A" silica columns possess highly acidic, trace-metal-activated silanols that can still ionize[1]. You must use a high-purity "Type B" silica column that has been thoroughly end-capped[1]. For piperidine derivatives, I highly recommend columns utilizing Charged Surface Hybrid (CSH) technology. These stationary phases are specifically engineered with a slight positive surface charge at low pH, which electrostatically repels the protonated basic amine, yielding perfectly symmetrical peaks.

Section 3: Step-by-Step Troubleshooting Protocols

To systematically isolate the root cause of the tailing, execute the following self-validating methodology. This ensures you are not guessing, but rather letting the chromatography diagnose itself.

Protocol: Diagnostic Isolation of Peak Tailing Causes

Step 1: The Dilution Test (Rule out Mass/Volume Overload) Mass overload is a frequent culprit that mimics silanol tailing[4]. Because basic compounds often have lower saturation capacities on reversed-phase columns, injecting too much mass causes the analyte to "spill over" into the mobile phase.

  • Prepare your standard sample of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride at its current concentration.

  • Dilute this sample exactly 1:10 using the initial mobile phase (Do not use pure organic solvent, as strong diluents prevent analyte focusing at the column head).

  • Inject the diluted sample using the same injection volume.

  • Causality Check: Calculate the Tailing Factor (Tf). If Tf improves significantly (e.g., drops from 1.8 to 1.1), your previous method was suffering from column overload[4]. Action: Permanently reduce your injection volume or sample concentration.

Step 2: The pH Stress Test (Rule out Silanol Interactions)

  • Prepare Mobile Phase A with 0.1% Formic Acid (pH ~2.7) and run the method. Record the Tailing Factor.

  • Replace Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) and run the method.

  • Causality Check: If the TFA run yields a drastically sharper peak, the tailing is definitively caused by secondary silanol interactions[3]. The stronger acid and ion-pairing effect of TFA successfully neutralized the active sites. Action: Adopt TFA as your standard modifier or switch to a CSH column.

Step 3: Extra-Column Volume Check (Rule out System Plumbing)

  • If tailing persists and affects all peaks in the chromatogram (not just the basic API), the issue is physical, not chemical[2].

  • Inspect all PEEK or stainless steel tubing from the injector to the column, and the column to the detector.

  • Causality Check: Ensure all fittings are swaged correctly and zero-dead-volume unions are used. A poorly seated ferrule creates a mixing chamber that causes infinite dilution and peak tailing[2]. Action: Re-swage or replace compromised fittings.

Workflow Start Peak Tailing Observed (Tf > 1.5) Dilute Step 1: Dilute Sample 10x in Mobile Phase Start->Dilute CheckDilute Did peak shape improve? Dilute->CheckDilute Overload Diagnosis: Mass/Vol Overload Fix: Lower injection amount CheckDilute->Overload Yes PHTest Step 2: Switch to 0.1% TFA (Lower pH to ~2.0) CheckDilute->PHTest No CheckPH Did peak shape improve? PHTest->CheckPH Silanol Diagnosis: Silanol Interaction Fix: Use TFA or CSH Column CheckPH->Silanol Yes Plumbing Step 3: Check System Plumbing for Dead Volume CheckPH->Plumbing No

Caption: Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Section 4: Quantitative Data Summary

Table 1: Impact of Chromatographic Parameters on Piperidine Peak Shape

ParameterCondition TestedExpected Tailing Factor (Tf)Mechanistic Rationale
Mobile Phase pH pH 6.0 (Ammonium Acetate)> 2.0 (Severe Tailing)Piperidine is protonated; silanols are fully ionized, maximizing ion-exchange interactions.
Mobile Phase pH pH 2.0 (0.1% TFA)1.0 - 1.2 (Symmetrical)Silanols are protonated (neutralized); TFA provides ion-pairing to shield the amine.
Column Chemistry Standard Type A Silica (C18)1.5 - 1.8 (Moderate)High concentration of acidic trace-metal silanols interacting with the basic analyte.
Column Chemistry Type B Silica, End-capped1.1 - 1.3 (Good)Reduced silanol activity due to high-purity silica and secondary capping of active sites.
Sample Diluent 100% Acetonitrile> 1.8 (Fronting/Tailing)Strong solvent effect prevents analyte focusing at the column head, distorting the band.
Sample Diluent Initial Mobile Phase1.0 - 1.2 (Symmetrical)Analyte focuses tightly at the head of the column prior to gradient elution.

References[2] Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVFhpwqtWsCrUf4A0Z46bH_ZNJVH_zRnL4Ex9qlTyr34SuWxL4WYRG6yU6TTntaJreHc74IVE2ETgTh1DWNcsPqeskZ_vWrpuIOtBArDlyLtTZyL-CYhpBBW-A5dWtFqUNGS6WIorTE3aEM2hW4eKBPeWsoHMB64DeCQ==[1] Dolan, John W. "Understanding HPLC Peak Tailing." LC Troubleshooting, Scribd. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-y1ODcVzj1YllOYNdtf1NzbQ-ZP0NU-DKSfOggIAVXRUpGqz9LrYVz0LfWN9ymVIqZ4I7yatgQS3myfktcuXdD2zZq7t9xzZKqt9K4764MlqrvGt1gs-v4ZuF49jIdszg7dHQlbsKETy2YFg=[4] GMP Insiders Expert Team. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ3IM7UVJQHe9MMoD9OWjtGRk5vDOqDZqderROmLxlf5W_mxVE87u3gP8vd4q1woVH12yCT8rUelNzw6jcRtCr00tN2dRpm4oGqIuIrJ0fPJxfW5OjiZq5IxMbyJflquAVSqLJD8AIkaOWUUAHxjHezQ==[3] "High Performance Liquid Chromatography: Theory." Chapter 2: HPLC columns for pharmaceutical analysis. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbBicGydKo_7BxhErASjZFdo7mlFWSS3QkvJu4gDPo1Oi31ut0GmNJG0CTOEmrIAlZ7xgGZ7XSrJz6AmOWnz6MsOJyQzWuThyre6jN02ovmGBwcE_06F2F6vmQSJnxGFWAM3I=

Sources

Optimization

Overcoming poor cellular uptake of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Methyl 2-(piperidin-4-ylmethyl)benzoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride .

This compound presents a classic pharmacokinetic paradox: it is highly water-soluble due to its hydrochloride salt form, but it exhibits notoriously poor cellular uptake. The root cause is thermodynamic. The piperidine ring is a secondary amine with a pKa typically between 10 and 11. At a physiological pH of 7.4, >99% of the molecule exists as a positively charged piperidinium ion. Because the cellular lipid bilayer is highly hydrophobic, this ionized, hydrophilic species cannot passively diffuse across the membrane.

Below is the diagnostic workflow and comprehensive FAQ to overcome this barrier.

UptakeWorkflow A Poor Cellular Uptake Observed? B Assess Assay pH (Piperidine pKa ~10-11) A->B C Adjust pH to 7.8-8.0 (Free-base conversion) B->C Flexible Cell Line D Strict pH 7.4 Required? B->D Sensitive Cells E Active Liposomal Loading (Ammonium Sulfate Gradient) D->E High Payload / In Vivo F Permeability Enhancers (MβCD or Chitosan) D->F Rapid In Vitro Screen

Diagnostic workflow for troubleshooting the cellular uptake of piperidine hydrochloride salts.

Section 1: Buffer Optimization & Free-Basing

Q: Can I simply adjust the pH of my cell culture media to force the molecule into cells? A: Yes, but with strict limitations. By raising the assay buffer pH to 7.8–8.0, you shift the equilibrium, increasing the fraction of the uncharged "free base" form. The free base is lipophilic and can passively partition into the cell membrane. However, most mammalian cell lines (e.g., Caco-2, HEK293) experience metabolic stress outside of pH 7.2–7.4, which can confound your viability assays. This strategy is only recommended for short-term (< 2 hours) uptake studies.

Q: How do I prepare the free base without altering the assay pH? A: You can perform a liquid-liquid extraction prior to the assay. Dissolve the hydrochloride salt in water, basify with dilute NaOH (pH > 11), and extract the free base into an organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the free base in DMSO. Note: The ester group (methyl benzoate) is susceptible to base-catalyzed hydrolysis, so the basification step must be performed rapidly on ice.

Section 2: Active Liposomal Encapsulation

Q: My experiments require strict physiological pH (7.4) and long incubation times. What is the most effective delivery vehicle? A: Liposomal encapsulation is the gold standard here. Because Methyl 2-(piperidin-4-ylmethyl)benzoate is an amphipathic weak base, it is an ideal candidate for Active Remote Loading via an ammonium sulfate gradient[1].

Causality: In active loading, liposomes are formed with a high concentration of ammonium sulfate inside the core. The external buffer is exchanged to a neutral pH. The uncharged fraction of your drug easily diffuses across the lipid bilayer. Once inside the acidic core (created by the dissociation of ammonium into ammonia gas and protons), the piperidine nitrogen becomes protonated. The charged molecule is now permanently "trapped" inside the liposome. This bypasses passive diffusion entirely, allowing the liposome to deliver the drug via endocytosis[2].

ActiveLoading Ext External pH 7.4 Free Base Membrane Lipid Bilayer Ext->Membrane Diffusion Int Internal pH < 5.0 Protonated Membrane->Int Enters Core Trap Trapped Salt Int->Trap NH4+ Gradient

Mechanism of active loading for weak bases via a transmembrane ammonium sulfate gradient.

Protocol: Active Loading via Ammonium Sulfate Gradient

Self-Validation Check: Monitor the internal pH of the liposomes using a fluorescent probe (e.g., pyranine) to confirm the gradient is established before adding the drug.

  • Lipid Film Hydration: Dissolve DPPC and Cholesterol (molar ratio 2:1) in chloroform. Evaporate under a nitrogen stream to form a thin lipid film.

  • Hydration: Hydrate the film with 250 mM Ammonium Sulfate solution (pH 5.5) at 60°C for 1 hour.

  • Extrusion: Extrude the suspension through a 100 nm polycarbonate membrane 10 times to form unilamellar vesicles.

  • Gradient Formation: Dialyze the liposomes against HEPES buffered saline (pH 7.4) for 24 hours to remove unencapsulated ammonium sulfate.

  • Drug Loading: Add Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride to the external buffer. Incubate at 60°C for 45 minutes. The drug will actively partition into the core.

  • Purification: Remove unencapsulated drug via a Sephadex G-50 size exclusion column.

Section 3: Permeability Enhancers

Q: I need a rapid in vitro screening method without the complexity of formulating liposomes. What additives can improve uptake? A: You can utilize chemical permeability enhancers. Two highly effective agents for small hydrophilic salts are Methyl-β-cyclodextrin (MβCD) and Chitosan derivatives [3].

  • MβCD: Acts by transiently extracting cholesterol from the cell membrane, fluidizing the lipid bilayer and allowing transcellular permeation.

  • Chitosan (Quaternary Ammonium Derivatives): At pH 7.4, standard chitosan is insoluble, but quaternary ammonium chitosan is soluble and interacts with the negatively charged cell membrane, opening tight junctions to allow paracellular transport[4].

Protocol: In Vitro Permeability Enhancement

Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER) before and after adding chitosan. A drop in TEER confirms the successful opening of tight junctions.

  • Preparation: Prepare a dosing solution of your drug in Hank's Balanced Salt Solution (HBSS, pH 7.4).

  • Enhancer Addition: Add either 1% (w/v) MβCD or 0.05 mM Chitosan Quat-188 to the dosing solution.

  • Incubation: Apply to the apical side of your cell monolayer (e.g., Caco-2 cells) and incubate for 120 minutes at 37°C in a 5% CO2 incubator.

  • Quantification: Wash the monolayer twice with cold PBS, lyse the cells using RIPA buffer, and quantify intracellular drug concentration via LC-MS/MS.

Quantitative Data Summary

The table below summarizes the expected outcomes of the troubleshooting strategies based on standard in vitro cell culture models (e.g., Caco-2, HEK293).

StrategyMechanism of ActionCytotoxicity RiskExpected Uptake Fold-Increase
pH Adjustment (pH 8.0) Shifts equilibrium to the lipophilic, uncharged free base.High (Induces cellular metabolic stress)1.5x - 2.0x
MβCD (1% w/v) Extracts membrane cholesterol, fluidizing the lipid bilayer[3].Moderate2.5x - 3.5x
Chitosan (0.05 mM) Opens tight junctions; interacts with anionic cell membrane[4].Low to Moderate2.0x - 3.0x
Active Liposomal Loading Bypasses passive diffusion via endocytosis and membrane fusion[2].Low> 10.0x

References

  • Barenholz, Y., et al. "Ammonium Sulfate Gradients for Efficient and Stable Remote Loading of Amphipathic Weak Bases into Liposomes and Ligandoliposomes." Journal of Liposome Research. URL:[Link]

  • Canadian Science Publishing. "Influence of permeability enhancers on the paracellular permeability of metformin hydrochloride and furosemide across Caco-2 cells." Canadian Journal of Physiology and Pharmacology. URL:[Link]

  • Sajomsang, W., et al. "In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives." National Institutes of Health (PMC). URL:[Link]

  • ACS Publications. "Membrane Permeability and Responsiveness Drive Performance: Linking Structural Features with the Antitumor Effectiveness of Doxorubicin-Loaded Stimuli-Triggered Polymersomes." Biomacromolecules. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Purity Validation of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is the bedrock upon which reliable, rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe pharmacological data are built. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, a key building block in medicinal chemistry. We will explore the rationale behind the LC-MS methodology, compare its performance to robust alternatives—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—and provide the detailed experimental frameworks necessary for immediate application.

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride possesses a polar piperidine ring and a UV-active benzoate moiety, making it amenable to several analytical techniques. The choice of method is therefore driven by the specific requirements of the analysis: Is the goal to quantify a known set of impurities, identify novel process-related byproducts, or assign an absolute purity value independent of reference standards for the impurities themselves? This guide will empower you to make that determination with scientific rigor.

The Central Role of LC-MS in Purity Profiling

LC-MS has become an indispensable tool in pharmaceutical analysis due to its unparalleled combination of separation power (the "LC") and detection specificity and sensitivity (the "MS").[1][2] For a molecule like Methyl 2-(piperidin-4-ylmethyl)benzoate, this dual capability is critical. While the liquid chromatography component separates the main compound from its impurities based on their physicochemical properties, the mass spectrometer provides two crucial pieces of information: the mass-to-charge ratio (m/z), which helps confirm the identity of the API and its impurities, and the intensity of the signal, which is used for quantification.[3]

The primary advantage of LC-MS over traditional HPLC-UV is its ability to detect and identify impurities that may co-elute with the main peak or lack a significant UV chromophore.[][5] A mass spectrometer acts as a "molecular scale," distinguishing compounds by their intrinsic mass, a property that UV detection cannot perceive.[] This is particularly vital during process development, where unexpected byproducts can form.

Potential Impurities in Synthesis

To design a robust purity validation method, one must first understand the potential impurities that can arise from the synthetic route. A common route to similar structures involves the coupling of a piperidine derivative with a substituted benzoate, for example, via a Buchwald-Hartwig amination.[6][7]

Based on this, potential process-related impurities for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride could include:

  • Unreacted Starting Materials: e.g., Methyl 2-(bromomethyl)benzoate.

  • Side-Reaction Byproducts: e.g., Methyl benzoate resulting from hydrodehalogenation.[6]

  • Reagents or Catalysts: Residual palladium or phosphine ligands.

  • Degradation Products: Formed under stress conditions (acid, base, oxidation, light, heat).[8]

  • Nitroso Impurities: N-nitroso-piperidine derivatives are a class of potentially mutagenic impurities that can form in the presence of nitrosating agents and require sensitive detection methods.[9]

The LC-MS method must be capable of separating and detecting these diverse species.

Experimental Section 1: LC-MS Purity Validation

The objective of this LC-MS method is to separate and quantify potential impurities in a sample of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, with a focus on specificity and sensitivity. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][10][11]

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation SamplePrep Weigh Sample (~1 mg) Dissolve in 1 mL Mobile Phase A/B (50:50) Injection Inject 2 µL onto UPLC System SamplePrep->Injection StandardPrep Prepare Stock (1 mg/mL) Create Calibration Curve (0.1 - 10 µg/mL) StandardPrep->Injection SpikePrep Spike Blank Matrix with API & Known Impurities for Accuracy SpikePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI) Positive Mode Separation->Ionization Detection High-Resolution MS Detection (e.g., Q-TOF) Full Scan & MS/MS Ionization->Detection Integration Integrate Peaks (API & Impurities) Detection->Integration Quantification Quantify Impurities Against Calibration Curve Integration->Quantification Validation Assess Linearity, Accuracy, Precision, LOD/LOQ, Specificity Quantification->Validation Report Generate Final Purity Report Validation->Report

Caption: Workflow for LC-MS purity validation of Methyl 2-(piperidin-4-ylmethyl)benzoate HCl.

Detailed LC-MS Protocol

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). C18 columns are workhorses for pharmaceutical analysis, but for polar compounds like our target, careful mobile phase selection is key.[12][13]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the piperidine nitrogen, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive. The basic nitrogen on the piperidine ring is readily protonated, making positive mode the logical choice.[14]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Scan Range: m/z 50 - 1000. This range covers the parent compound and most expected impurities.

  • Acquisition Mode: Full scan for impurity detection and targeted MS/MS for structural confirmation of key impurities.

Performance Data (Hypothetical)

The method was validated for specificity, linearity, accuracy, precision, and sensitivity.

Validation ParameterResultAcceptance Criteria (ICH Q2)
Specificity Baseline resolution (>2.0) between API and all known impurities.Method is specific.
Linearity (r²) > 0.999 for API and impurities.r² ≥ 0.995
Range 0.1 µg/mL to 10 µg/mL for impurities.Suitable level of precision, accuracy, and linearity.[8]
Accuracy (% Recovery) 98.5% - 101.2% at three concentrations.Typically 80-120% for impurities.
Precision (%RSD) Repeatability < 1.5%; Intermediate Precision < 2.0%.RSD ≤ 2% for assay.
LOD (Limit of Detection) 0.03 µg/mL (0.003% of 1 mg/mL API)Demonstrate detectability.
LOQ (Limit of Quantitation) 0.1 µg/mL (0.01% of 1 mg/mL API)Quantifiable with suitable precision and accuracy.
Comparison with Alternative Methodologies

No single analytical technique is a panacea. A robust purity assessment often relies on orthogonal methods—techniques that measure the same attribute via different physicochemical principles.[13]

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a highly robust, reproducible, and cost-effective technique, making it the workhorse for routine quality control in many labs.[2][15] Its primary limitation is that it relies on the analyte having a UV chromophore and can be blind to co-eluting impurities that do not absorb at the selected wavelength or have a different spectral profile.[][5]

  • Instrumentation: Standard HPLC system with a Photo Diode Array (PDA) detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (where the benzoate moiety absorbs).

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of acetonitrile/water (50:50).

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands as a powerful primary ratio method for purity determination.[9] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for purity assessment without a reference standard of the main compound itself.[9][16] Instead, a certified internal standard of known purity and concentration is added.[16][17] This makes qNMR an excellent orthogonal technique to chromatography for providing an absolute purity value.[13]

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material). It must be soluble in the same solvent, have non-overlapping peaks with the analyte, and be non-reactive.[16]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~10 mg of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d6.

  • Acquisition Parameters:

    • Use a simple pulse program (e.g., zg30).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing:

    • Apply minimal line broadening (e.g., 0.1 Hz).[16]

    • Carefully perform manual phasing and baseline correction.[16]

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity (P) is calculated using the following formula:[9] P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, and std = internal standard.

Head-to-Head Comparison

The choice of method depends entirely on the analytical objective. The following diagram and table summarize the decision-making process and comparative performance.

Method Selection Logic

Method_Selection Start What is the Analytical Goal? Goal1 Routine QC of Known Impurities with Chromophores? Start->Goal1 Goal2 Identify Unknown Impurities or Detect Non-UV Active Species? Start->Goal2 Goal3 Assign Absolute Purity Without Specific Impurity Standards? Start->Goal3 Goal1->Goal2 No Method1 Use HPLC-UV Goal1->Method1 Yes Goal2->Goal3 No Method2 Use LC-MS Goal2->Method2 Yes Method3 Use qNMR Goal3->Method3 Yes Confirm Confirm with Orthogonal Method (e.g., qNMR for HPLC/LC-MS) Method1->Confirm Method2->Confirm Method3->Confirm Confirm with Chromatography

Caption: Decision tree for selecting the appropriate purity validation method.

Performance Comparison Table
FeatureLC-MSHPLC-UVqNMR
Primary Function Separation, Identification, QuantificationSeparation, QuantificationAbsolute Quantification, Structure Confirmation
Specificity Very High (based on mass)[1]Moderate (based on retention time & UV spectrum)High (based on unique chemical shifts)
Sensitivity Very High (pg-ng level)[1]High (ng-µg level)Moderate (µg-mg level)
Impurity Identification Excellent (provides molecular weight)Poor (requires impurity standard)Good (can identify structure if impurity is sufficiently concentrated)
Quantification Principle Relative (requires reference standards)Relative (requires reference standards)Absolute (requires one internal standard)[18]
Throughput HighHighLow to Medium
Robustness Moderate (source can get dirty)Very HighHigh
Cost (Instrument/Maint.) HighLowHigh
Conclusion

For the comprehensive purity validation of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride , a multi-faceted approach provides the highest degree of confidence.

  • LC-MS is the superior technique for initial characterization, method development, and the identification of unknown process-related impurities and degradants. Its high sensitivity and specificity make it ideal for ensuring that no unexpected species are overlooked, which is a critical requirement in early-stage drug development.[1][6]

  • HPLC-UV remains the gold standard for routine, high-throughput quality control once the impurity profile is well-established. Its robustness, low cost, and simplicity make it perfectly suited for release testing in a manufacturing environment.[2]

  • qNMR serves as an essential, orthogonal method for the definitive assignment of absolute purity. It provides a result that is independent of the response factors of the API and its impurities, offering a true measure of mass purity and serving as an invaluable cross-validation tool for chromatographic methods.[9][16]

By understanding the strengths and limitations of each technique, researchers can design a scientifically sound, phase-appropriate validation strategy that ensures the quality, safety, and efficacy of their final drug product, in full compliance with global regulatory standards.[19]

References
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. BioPharma Services Inc.[Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • American Chemical Society. Purity by Absolute qNMR Instructions. ACS Publications. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. [Link]

  • Repositório Institucional UNESP. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. UNESP. [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. Mestrelab Research. [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Alturas Analytics, Inc. (2023). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Alturas Analytics. [Link]

  • Chrom Tech. (2023). HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Chrom Tech. [Link]

  • Prime Labs. (2026). HPLC vs. LC-MS: Which Purity Test Actually Matters?. Prime Labs. [Link]

  • Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Analytical Chemistry from Technology Networks. [Link]

  • Ghencea, A., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. [Link]

  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]

  • ACS Publications. (2026). Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. The Journal of Organic Chemistry. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. [Link]

  • Almac Group. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac Group. [Link]

  • de Oliveira, A. R. M., & de Gaitani, C. M. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Contract Pharma. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Contract Pharma. [Link]

Sources

Comparative

Comparing Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride with other piperidine derivatives

An In-Depth Comparative Guide to Piperidine Scaffolds in Drug Discovery: Analysis of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride versus Established Derivatives This guide offers a detailed comparison of Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Piperidine Scaffolds in Drug Discovery: Analysis of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride versus Established Derivatives

This guide offers a detailed comparison of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride with other key piperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, our objective is to move beyond a simple catalog of features. Instead, we will dissect the structural nuances and explain the causality behind the divergent pharmacological profiles of these molecules. The piperidine ring is one of the most prolific scaffolds in modern medicine, and understanding how subtle modifications dictate biological activity is paramount for rational drug design.[1][2][3][4]

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine heterocycle, a six-membered ring containing a nitrogen atom, is a cornerstone of pharmaceutical development.[1][3] Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties.[4][5] These include:

  • A 3D-Scaffold: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with complex biological targets.[6]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (typically protonated at physiological pH) enhances aqueous solubility and can form critical ionic bonds with target proteins.[7][8]

  • Synthetic Tractability: The piperidine ring can be synthesized and functionalized through a variety of well-established chemical reactions, making it an ideal starting point for building libraries of diverse compounds.[1][9][10]

Profile: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

CAS Number: 170838-23-0[11][12] Molecular Formula: C₁₃H₁₈ClNO₂[12] Description: This compound is best described as a functionalized piperidine scaffold, often supplied as a hydrochloride salt to improve stability and solubility.[12][13] It features a methyl benzoate group attached to the 4-position of the piperidine ring via a methylene linker.

Publicly available data on the specific biological activity of this molecule is limited. It is primarily marketed and utilized as a versatile synthetic intermediate or building block for the construction of more complex drug candidates.[12][13] Its structure, however, allows us to make informed inferences about its potential. The 4-substituted piperidine motif is common in many biologically active compounds, and the secondary amine provides a reactive handle for further chemical elaboration.

Comparative Analysis with Benchmark Piperidine Derivatives

To understand the potential trajectory of a scaffold like Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, we must compare it to derivatives with well-defined pharmacological roles. The following examples illustrate how specific substitutions on the piperidine core create highly potent and selective drugs.

CompoundKey Structural Features & RationalePrimary Biological TargetTherapeutic Application
Methyl 2-(piperidin-4-ylmethyl)benzoate HCl 4-(arylmethyl)piperidine core. Secondary amine allows for further substitution. Ester group can be a hydrogen bond acceptor or be hydrolyzed.Undetermined; a synthetic intermediate.Not Applicable
Donepezil N-benzylpiperidine linked to an indanone moiety. The specific length and structure are optimized for bridging the catalytic and peripheral anionic sites of its target enzyme.Acetylcholinesterase (AChE) InhibitorAlzheimer's Disease[1][3]
Fentanyl N-propionyl and 4-anilido substitutions. These groups are critical for high-affinity binding to the deep, hydrophobic pocket of the µ-opioid receptor.µ-Opioid Receptor AgonistPotent Analgesic[2]
Maraviroc Complex N-substituted piperidine with a tropane-like amide. The 3D structure is crucial for acting as an allosteric antagonist of the CCR5 co-receptor.CCR5 Co-receptor AntagonistAnti-HIV Therapy[2]

This comparison underscores a fundamental principle of drug design: the core scaffold provides the foundation, but the specific substituents dictate the ultimate biological activity and therapeutic utility.

Experimental Workflow for Pharmacological Characterization

To elucidate the biological profile of a novel scaffold such as Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, a systematic, multi-tiered experimental approach is required. This workflow ensures that resources are used efficiently and that the resulting data is robust and self-validating.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity & Off-Target Profiling A Test Compound (e.g., Methyl 2-(piperidin-4-ylmethyl)benzoate HCl) B Broad Target Binding Panel (e.g., >40 GPCRs, Ion Channels, Kinases) A->B C Identify Initial 'Hits' (e.g., >50% displacement at 10 µM) B->C D Dose-Response Binding Assay (Determine Ki or IC50) C->D E Orthogonal Binding Assay (e.g., Non-radioligand method) D->E F Confirm Structure & Purity D->F G Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux, etc.) E->G H Determine Functional Mode (Agonist, Antagonist, Modulator) G->H I Calculate Potency (EC50) & Efficacy (Emax) H->I J Selectivity Panel (Test against related receptor subtypes) I->J K Early ADME-Tox Profiling (e.g., CYP inhibition, hERG binding) I->K

Caption: A tiered workflow for the pharmacological characterization of a novel chemical entity.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed, validated protocols. Below are representative methodologies for the key assays mentioned in the characterization workflow.

Protocol 1: Competitive Radioligand Binding Assay (Hit Confirmation)

Objective: To determine the binding affinity (Ki) of a test compound for a specific target receptor.

Causality: This assay quantifies the direct competition between an unlabeled test compound and a "hot" radioligand for the same binding site on a receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is a measure of its binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

    • Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-DPN for the µ-opioid receptor) in assay buffer to a final concentration equal to its Kd (dissociation constant).

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the target receptor (e.g., CHO-hMOR) on ice and dilute in ice-cold assay buffer to a concentration of 10-20 µg protein per well.

    • Test Compound: Prepare an 11-point, 3-fold serial dilution of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in DMSO, then dilute in assay buffer.

  • Assay Plate Setup (96-well format):

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM Naloxone) to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of each test compound dilution to the experimental wells.

    • Add 25 µL of the diluted radioligand to all wells.

    • Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through a GF/B glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Dry the filter mat, place it in a scintillation bag, add 10 mL of scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Convert raw CPM counts for each test compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF® cAMP Functional Assay (Functional Characterization)

Objective: To determine if a compound that binds to a Gs- or Gi-coupled GPCR acts as an agonist or antagonist.

Causality: This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels. Antagonists will block these effects.

G Ligand Ligand (Agonist) Receptor Gi-Coupled GPCR Ligand->Receptor binds & activates AC Adenylate Cyclase (AC) Receptor->AC inhibits Receptor->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellResponse Cellular Response PKA->CellResponse phosphorylates targets Forskolin Forskolin (AC Activator) Forskolin->AC activates

Caption: Simplified signaling pathway for a Gi-coupled GPCR, a common target for piperidine derivatives.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the target receptor (e.g., HEK293-hD2R) and seed them into a 384-well low-volume white plate at a density of 5,000-10,000 cells per well. Incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • For Antagonist Mode: Prepare a solution of a known agonist at its EC80 concentration (the concentration giving 80% of its maximal effect).

    • For Gi-coupled Agonist Mode: Prepare a solution of forskolin at its EC80 concentration.

  • Assay Procedure:

    • Gently remove the culture medium from the cells.

    • For Agonist Mode: Add 5 µL of test compound dilutions.

    • For Antagonist Mode: Add 5 µL of test compound dilutions, incubate for 15 minutes, then add 5 µL of the EC80 agonist solution.

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add 5 µL of HTRF cAMP-d2 acceptor reagent (diluted in lysis buffer) to all wells.

    • Add 5 µL of HTRF Anti-cAMP-Cryptate donor reagent (diluted in lysis buffer) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate donor signal).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data (e.g., setting the basal level as 0% and the maximal stimulated level as 100%).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response model to determine EC50/IC50 and Emax values.

Conclusion and Future Outlook

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a valuable scaffold that represents a starting point for drug discovery programs. While it lacks a defined pharmacological profile on its own, its structure contains the essential features of the piperidine core that have led to numerous clinical successes. By comparing it to highly optimized drugs like Donepezil and Fentanyl, we can appreciate the profound impact of targeted chemical modifications. The true value of this compound lies in its potential for elaboration. The systematic application of the rigorous binding and functional assays detailed in this guide is the critical next step in transforming this versatile building block into a novel, high-value therapeutic candidate.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction Source: Organic Letters URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: Chemistry & Biodiversity URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of piperidones and piperidines Source: Tetrahedron URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI URL: [Link]

  • Title: Pharmacological properties of natural piperidine derivatives. Source: ResearchGate URL: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

High-Resolution Mass Spectrometry Fragmentation Analysis of Methyl 2-(piperidin-4-ylmethyl)benzoate: A Comparative Guide Introduction Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of Methyl 2-(piperidin-4-ylmethyl)benzoate: A Comparative Guide

Introduction

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) is a highly valued synthon in medicinal chemistry, frequently utilized in the development of targeted protein degraders (PROTACs) and CNS-active therapeutics. During drug metabolism and pharmacokinetic (DMPK) profiling, accurate structural characterization is paramount. A significant analytical challenge lies in differentiating positional isomers (ortho, meta, para) using tandem mass spectrometry (MS/MS), as these isomers share identical exact masses and exhibit deceptively similar basic fragmentation profiles.

This guide objectively compares the MS/MS fragmentation performance of Methyl 2-(piperidin-4-ylmethyl)benzoate against its structural alternatives, providing researchers with a robust, data-driven framework for unambiguous isomer identification.

Mechanistic Causality: The Ortho Effect in Gas-Phase Fragmentation

Under positive electrospray ionization (+ESI), Methyl 2-(piperidin-4-ylmethyl)benzoate yields a stable protonated precursor ion [M+H]+ at m/z 234.15. The subsequent collision-induced dissociation (CID) is governed by the structural interplay between the basic piperidine nitrogen and the methyl ester moiety.

The defining feature of this molecule's fragmentation is the gas-phase Neighboring Group Participation (NGP) effect, commonly referred to as the "ortho effect" . Because the piperidin-4-ylmethyl group is positioned ortho to the ester, spatial proximity facilitates an intramolecular nucleophilic attack during CID. This interaction drives the highly specific expulsion of a neutral methanol molecule (32 Da), forming a stable, cyclic isochroman-like or lactam intermediate at m/z 202.12.

Conversely, meta and para isomers cannot achieve the required transition state geometry for this cyclization. Instead, they undergo standard inductive cleavage, predominantly losing the entire ester group ( −COOCH3​ , 59 Da) or yielding the isolated methylenepiperidinium fragment at m/z 98 . Understanding this causality allows analysts to use the −32 Da neutral loss as a definitive diagnostic marker for the ortho-substituted architecture.

Objective Comparison with Structural Alternatives

To validate the diagnostic utility of the NGP effect, the fragmentation of the target compound is compared against two primary alternatives: its meta-substituted positional isomer and its ethyl ester variant.

Table 1: Comparative MS/MS Fragmentation Profiles (Precursor [M+H]+ )

CompoundPrecursor m/z Primary Neutral LossKey Diagnostic FragmentMechanistic Pathway
Methyl 2-(piperidin-4-ylmethyl)benzoate (Target)234.15 −32 Da (Methanol) m/z 202.12 (Base Peak)NGP / Ortho Effect Cyclization
Methyl 3-(piperidin-4-ylmethyl)benzoate (Meta Isomer)234.15 −59 Da (Ester Radical) m/z 175.13Inductive Cleavage
Ethyl 2-(piperidin-4-ylmethyl)benzoate (Ethyl Variant)248.16 −46 Da (Ethanol) m/z 202.12 (Base Peak)NGP / Ortho Effect Cyclization

Insight: The data demonstrates that while the ethyl variant shifts the precursor mass, it converges on the exact same m/z 202.12 cyclic intermediate, confirming the robustness of the ortho-driven cyclization pathway regardless of the specific ester alkyl chain.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system. By multiplexing the target compound with a meta-isomer standard in the same run, the analytical sequence internally calibrates for the NGP effect, preventing false positives caused by generic in-source fragmentation.

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation: Reconstitute Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride and the meta-isomer control to a final concentration of 1 µg/mL in 50% Methanol/Water containing 0.1% Formic Acid. Causality: The acidic modifier ensures complete protonation of the piperidine nitrogen prior to droplet evaporation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes. Causality: The ortho and meta isomers will exhibit distinct retention times due to differing dipole moments, providing an orthogonal layer of validation.

  • Ionization (+ESI): Operate the mass spectrometer in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Data-Dependent Acquisition (DDA): Perform a full MS scan ( m/z 100–500) at 70,000 mass resolution to capture the exact mass of the precursor.

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]+ precursors with a narrow 1.0 Da window. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Causality: Stepped NCE is critical; low energy (NCE 20) captures the fragile NGP cyclization (loss of 32 Da), while high energy (NCE 40) forces the piperidine ring rupture to yield the m/z 98 fragment.

Visualizing the Analytical Logic

Fragmentation M [M+H]+ m/z 234.15 (Protonated Precursor) LossMeOH [M+H - CH3OH]+ m/z 202.12 (Ortho-Effect Cyclic Ion) M->LossMeOH -CH3OH (32 Da) Ortho Isomer Only Piperidine Piperidine Fragment m/z 98.09 M->Piperidine Inductive Cleavage (High NCE) LossEster [M+H - COOCH3]+ m/z 175.13 M->LossEster -COOCH3 (59 Da) Meta/Para Dominant

Figure 1: MS/MS fragmentation pathways differentiating ortho and meta/para isomers.

Workflow S1 1. Sample Prep 1 µg/mL + 0.1% FA S2 2. UHPLC C18 Gradient S1->S2 S3 3. +ESI Capillary: 3.5 kV S2->S3 S4 4. HRMS Scan m/z 100-500 S3->S4 S5 5. DDA MS/MS Stepped NCE S4->S5

Figure 2: Self-validating LC-HRMS/MS experimental workflow for isomer differentiation.

References

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

Comparative

A Comparative Guide to the Calibration of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride Reference Standard

In the landscape of pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. The foundation of this accuracy lies in the quality of the reference standards used for calibration.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. The foundation of this accuracy lies in the quality of the reference standards used for calibration. This guide provides an in-depth technical comparison of calibration strategies for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, a key building block in medicinal chemistry. We will explore the calibration of a primary reference standard and compare its performance with a commercially available secondary standard, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals who are committed to the principles of scientific integrity and analytical excellence.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, quality, and purity of drug substances and drug products. The calibration of analytical instruments and methods against a reference standard ensures that the data generated is accurate, reproducible, and traceable.[1][2][3] The United States Pharmacopeia (USP) and other regulatory bodies provide stringent guidelines for the establishment and use of reference standards.[4]

Characterization of the Primary Reference Standard

For this guide, we consider a primary reference standard of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride that has been synthesized and purified in-house. A primary standard is a substance of the highest purity and is established without comparison to another standard. Its value is accepted as a true value.

Key Characteristics:

  • Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Purity: Assessed by a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative NMR (qNMR).

  • Potency: Assigned based on the purity value and is traceable to the International System of Units (SI).[5][6]

Calibration of the Primary Reference Standard: A Dual-Approach Protocol

To establish the potency of the in-house primary reference standard with the highest degree of confidence, a dual-approach protocol employing both HPLC-UV and qNMR is recommended. This provides an orthogonal validation of the assigned value.

Experimental Workflow: Dual-Approach Calibration

G cluster_0 Primary Standard Preparation cluster_1 Orthogonal Purity Assessment cluster_2 Potency Assignment & Verification prep Synthesized & Purified Methyl 2-(piperidin-4-ylmethyl)benzoate HCl hplc HPLC-UV Purity (Area Percent Method) prep->hplc Analyze qnmr qNMR Purity Assay (Internal Standard Method) prep->qnmr Analyze potency Assign Potency based on concordant purity values hplc->potency Purity Data qnmr->potency Purity Data cert Generate Certificate of Analysis potency->cert Finalized Value

Caption: Dual-approach calibration workflow for the primary reference standard.

HPLC-UV Method for Purity Determination

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis for its ability to separate and quantify components in a mixture.[7][8][9]

Protocol:

  • System Preparation: A validated HPLC system with a quaternary pump, autosampler, column oven, and UV detector is used. The system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: A stock solution of the Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride primary standard is prepared in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The chromatogram is analyzed to determine the area percent of the main peak relative to the total peak area. The purity is calculated as:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of reference standards, as the signal intensity is directly proportional to the number of nuclei.[5][10][11]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride primary standard into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.

  • Data Analysis:

    • Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) x (N_IS / I_IS) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparison with a Secondary Reference Standard

A secondary reference standard is a substance whose characteristics are established by comparison to a primary reference standard. These are often commercially available and provide a more cost-effective solution for routine analyses. For this comparison, we will consider a commercially available lot of Methyl 2-(piperidin-4-yl)benzoate hydrochloride (a related compound often used in similar synthetic pathways) as a secondary standard.[12][13]

Calibration of the Secondary Standard via HPLC-UV

The potency of the secondary standard is determined by direct comparison to the newly characterized primary standard using the same validated HPLC-UV method.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the primary standard at a known concentration (e.g., 1.0 mg/mL).

    • Prepare a stock solution of the secondary standard at approximately the same concentration.

  • Analysis: Inject both the primary and secondary standard solutions multiple times (n=6) into the HPLC system under the same conditions as described previously.

  • Calculation: The potency of the secondary standard is calculated based on the ratio of the peak areas:

    Potency_secondary (%) = (Area_secondary / Area_primary) x (Conc_primary / Conc_secondary) x Potency_primary

Comparative Data Analysis

The following table summarizes the hypothetical experimental data obtained from the calibration of the primary and secondary reference standards.

ParameterPrimary Standard (In-house)Secondary Standard (Commercial)
Purity Assessment Method HPLC-UV and qNMRHPLC-UV (against primary)
HPLC-UV Purity (Area %) 99.85% (RSD = 0.05%)98.21% (RSD = 0.12%)
qNMR Purity 99.82% (RSD = 0.08%)Not Applicable
Assigned Potency 99.8%98.2%
Traceability To SI via certified internal standardTo in-house primary standard
Uncertainty LowHigher (propagated from primary)

Discussion and Recommendations

The dual-approach calibration of the primary reference standard provides a high degree of confidence in the assigned potency value. The close agreement between the HPLC-UV and qNMR results demonstrates the absence of significant impurities that may not be detected by a single method.

The secondary standard, while a viable option for routine quality control, has a potency value that is inherently less certain due to its traceability to the primary standard. The higher relative standard deviation (RSD) observed in the HPLC analysis of the secondary standard may be indicative of greater lot-to-lot variability or the presence of minor impurities.

Workflow Comparison:

G cluster_0 Primary Standard Calibration cluster_1 Secondary Standard Calibration start_p Synthesized Material ortho Orthogonal Purity (HPLC & qNMR) start_p->ortho assign_p Assign Potency ortho->assign_p end_p Primary Reference Standard assign_p->end_p compare Comparative Analysis (HPLC vs. Primary) end_p->compare Calibrant start_s Commercial Material start_s->compare assign_s Assign Potency compare->assign_s end_s Secondary Reference Standard assign_s->end_s

Caption: Comparison of calibration workflows for primary and secondary standards.

For high-stakes applications such as the validation of new analytical methods or the release of clinical trial materials, the use of a well-characterized primary reference standard is strongly recommended. For routine in-process controls where a slightly higher level of uncertainty is acceptable, a properly qualified secondary standard can be a practical and cost-effective alternative.

Conclusion

The calibration of reference standards is a critical activity in pharmaceutical development that underpins the quality and reliability of all analytical data. This guide has demonstrated a robust, dual-approach methodology for the characterization and calibration of a primary reference standard for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride. By comparing this with the calibration of a secondary standard, we have highlighted the trade-offs between accuracy, traceability, and practicality. The choice of reference standard should be guided by a risk-based assessment of the intended application, always prioritizing scientific rigor and data integrity in accordance with regulatory guidelines such as ICH Q2(R1).[14][15][16][17][18]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Tanimitsu, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Available from: [Link]

  • Chemical Substance Information for methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride. ECHA. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Vertex AI Search.
  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Labcorp. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1010. Available from: [Link]

  • Chemical Substance Information for methyl 2-(piperidin-4-yl)benzoate hydrochloride. ECHA. Available from: [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. Available from: [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, vol. 2017, Article ID 8721340. Available from: [Link]

  • Pharmaceutical Calibration: Definition, Importance, Process, and Requirements. SimplerQMS. Available from: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Available from: [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available from: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate. Available from: [Link]

  • Pharmaceutical Calibration Compliance Guide. Essco. Available from: [Link]

  • A Life Cycle Approach to the Calibration and Quali cation of Analytical Instruments and Systems to Establish. US Pharmacopeia (USP). Available from: [Link]

  • USP Reference Standards. Pharmacopeia. Available from: [Link]

  • Routine calibration of analytical instruments. Pharmabiz.com. Available from: [Link]

  • methyl 2-(piperidin-4-yl)benzoate hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Handling Protocol and Personal Protective Equipment (PPE) Guide: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling Protocol and Personal Protective Equipment (PPE) Guide: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a systematic mitigation of chemical and physical risks. Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a piperidine derivative typically encountered as a crystalline or amorphous fine powder.

When handling this compound, you must account for two primary mechanistic hazards: aerosolization and moisture-driven dissociation . Fine powders are highly susceptible to electrostatic clinging and airborne suspension. Furthermore, because it is a hydrochloride salt, it is highly water-soluble. If aerosolized dust contacts the mucous membranes of the respiratory tract, the moisture in human eyes, or sweat on the skin, the salt rapidly dissociates, causing localized pH shifts that can lead to acute irritation or sensitization.

The following guide establishes a self-validating system of engineering controls and Personal Protective Equipment (PPE) to ensure absolute operational safety[1].

The Causality of PPE Selection

Every piece of PPE chosen for this workflow serves a specific, scientifically grounded purpose. We do not rely on PPE as the first line of defense; rather, it is the final barrier in a comprehensive containment strategy[2].

  • Hand Protection (Double Nitrile Gloving): Piperidine derivatives can act as dermal sensitizers. Latex provides inadequate chemical resistance to organic compounds and introduces allergen risks. We specify nitrile gloves . Double gloving is mandatory during weighing. Causality: If the outer glove becomes contaminated with powder, it can be safely removed inside the hood, leaving the inner glove intact to prevent skin exposure during the transition to decontamination.

  • Eye Protection (Indirect-Vented Goggles): Standard safety glasses are insufficient. Causality: Safety glasses leave orbital gaps at the top and sides. Because this compound is a fine powder, ambient air currents in the lab can carry micro-particles into these gaps. Indirect-vented chemical safety goggles create a physical seal against the face while preventing fogging.

  • Respiratory Protection (N95/P100): While a Chemical Fume Hood (CFH) or Ventilated Balance Enclosure (VBE) is the primary engineering control, respiratory PPE is required if handling occurs outside these environments or during a spill. Causality: Inhalation of piperidine HCl salts causes acute mucosal irritation. A NIOSH-approved N95 or P100 half-mask respirator ensures that particles >0.3 microns are captured with 95% to 99.97% efficiency, respectively[3].

Scale-Dependent PPE Matrix

The volume of material directly dictates the kinetic energy required to manipulate it, which in turn alters the aerosolization risk. Use the following quantitative matrix to determine your required setup.

Operational ScalePrimary Engineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Analytical (<100 mg) Certified Fume Hood or VBE (Face velocity 80-100 fpm)Single Nitrile Gloves (4 mil)Safety GogglesNot required if hood is verified operationalStandard Lab Coat (Cotton/Poly blend)
Preparative (100 mg - 10 g) Certified Fume Hood or VBEDouble Nitrile Gloves (Inner: 4 mil, Outer: 6 mil)Safety GogglesNot required if hood is verified operationalFluid-resistant Lab Coat
Bulk/Process (>10 g) Glovebox Isolator or highly controlled VBEDouble Nitrile Gloves + Sleeve CoversSafety Goggles + Face ShieldNIOSH P100 Half-Mask (if Isolator is unavailable)Tyvek® Coveralls or equivalent

Operational Workflow & Step-by-Step Handling Protocol

To ensure trustworthiness and safety, this protocol operates as a self-validating system. You must verify the success of the previous step before proceeding to the next.

Phase 1: Pre-Operation Setup & Validation

  • Verify Airflow: Check the CFH/VBE monitor. Ensure the face velocity is actively reading between 80–100 feet per minute (fpm). Validation: Tape a small piece of Kimwipe to the sash; it should pull gently inward.

  • Establish Zones: Divide your hood workspace into three distinct zones: "Clean" (spatulas, weigh boats), "Working" (the balance and the chemical container), and "Dirty" (waste receptacle).

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weigh boat and spatula. Causality: Eliminating static charge prevents the fine hydrochloride powder from repelling off the spatula and aerosolizing.

Phase 2: Weighing and Transfer

  • Don PPE: Put on your lab coat, safety goggles, and double nitrile gloves.

  • Positioning: Keep the chemical container at least 6 inches inside the plane of the hood sash to ensure it remains within the optimal capture velocity zone.

  • Transfer: Uncap the Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride. Using a smooth, slow motion, transfer the powder. Causality: Rapid, jerky movements create micro-turbulences that lift the powder into the air.

  • Seal: Immediately recap the source container before recording the final weight.

Phase 3: Decontamination and Doffing

  • Wet-Wipe Method: Lightly dampen a Kimwipe with a suitable solvent (e.g., 70% Isopropanol or water, given the HCl salt's solubility). Wipe down the spatula, balance pan, and hood surface. Causality: Never dry-sweep fine powders. Dry sweeping introduces mechanical energy that instantly aerosolizes the compound. Wet-wiping traps the powder in the liquid matrix.

  • Doffing: Remove the outer gloves by peeling them inside out, trapping any residual chemical inside the glove structure. Dispose of them in the solid hazardous waste bin.

  • Final Wash: Remove the inner gloves, wash hands thoroughly with soap and water, and remove goggles.

Workflow Visualization

PPE_Decision Scale Determine Handling Scale & Aerosolization Risk Hood Is Certified Fume Hood or VBE Available? Scale->Hood HoodYes Use Enclosure. Standard PPE: Double Gloves, Goggles Hood->HoodYes Yes HoodNo Out-of-Hood Handling (High Risk) Hood->HoodNo No Proceed Proceed with Weighing/Transfer HoodYes->Proceed Respirator Require NIOSH N95/P100 Respirator + Standard PPE HoodNo->Respirator Respirator->Proceed Decon Wet-Wipe Decontamination (Do Not Dry Sweep) Proceed->Decon

Decision matrix and workflow for handling pharmaceutical intermediate powders.

Spill Response & Disposal Plan

If Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is spilled outside of primary containment, follow this immediate operational plan:

Step 1: Evacuate and Assess If the spill is >5 grams outside a fume hood, instruct all personnel to step back and allow the HVAC system to settle the aerosolized dust for 5 minutes.

Step 2: Don Spill-Response PPE Upgrade PPE to include a NIOSH-approved P100 respirator[4], a face shield over goggles, and heavy-duty nitrile utility gloves over standard inner gloves.

Step 3: Containment (The Wet Method) Do not use a vacuum cleaner unless it is specifically designed for hazardous chemicals and equipped with a HEPA filter. Instead, place absorbent pads gently over the spilled powder. Slowly pour water or 70% IPA over the pads to dissolve and trap the hydrochloride salt.

Step 4: Cleanup and Disposal Carefully fold the wet pads inward, trapping the chemical inside. Place the pads, along with any contaminated PPE (like the outer gloves), into a designated, clearly labeled hazardous waste bag.

Waste Disposal Logistics:

  • Solid Waste: Contaminated Kimwipes, gloves, and empty vials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organic Salts."

  • Liquid Waste: Any aqueous or organic solutions containing the dissolved compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents or strong bases, as adding a strong base will deprotonate the hydrochloride salt, potentially precipitating the free base piperidine derivative out of solution and creating an unexpected biphasic hazard.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.